Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Nomenclature Elucidation
In flavor chemistry, biocatalysis, and pharmaceutical synthesis, stereochemical and structural precision is paramount. The compound frequently queried in informal literature as (2R)-3-methylbutyl acetate is a structural misnomer. The 3-methylbutyl acetate isomer (commonly known as isoamyl acetate or banana oil) possesses two identical methyl groups at the C3 position, rendering it [1].
The true chiral entity responsible for targeted stereospecific biological and olfactory activity is (2R)-2-methylbutyl acetate (also known as active amyl acetate)[2]. The stereocenter resides at the C2 carbon of the butyl chain. This whitepaper establishes the definitive synthesis pathways for this chiral ester, detailing both chemical and biosynthetic methodologies, while providing comparative baseline data against its achiral counterpart.
Quantitative Data & Isomeric Comparison
To establish a baseline for analytical validation, the physicochemical properties of the chiral target and its achiral isomer are summarized below.
Property / Metric
3-Methylbutyl Acetate (Isoamyl Acetate)
(2R)-2-Methylbutyl Acetate
CAS Number
123-92-2
624-41-9 (General) / 6493-92-1 (S-isomer)
Molecular Weight
130.18 g/mol
130.18 g/mol
Stereochemistry
Achiral (Symmetric at C3)
Chiral (Stereocenter at C2)
Boiling Point
142 °C
135 – 140 °C
Primary Odor Profile
Banana, Pear
Fruity, Fresh Apple
Biosynthetic Precursor
Leucine
L-Isoleucine
Chemical Synthesis: Fischer Esterification
The most robust scalable method for synthesizing (2R)-2-methylbutyl acetate is via the acid-catalyzed of (2R)-2-methylbutan-1-ol with glacial acetic acid[3].
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system to ensure high yield and prevent product reversion.
Materials:
(2R)-2-methylbutan-1-ol (1.0 molar equivalent)
Glacial acetic acid (1.5 molar equivalents)
Concentrated H₂SO₄ (0.05 molar equivalents)
Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄
Step-by-Step Methodology & Causality:
Reaction Setup: Combine the chiral alcohol and glacial acetic acid in a round-bottom flask.
Causality: A 50% molar excess of acetic acid is utilized to exploit Le Chatelier’s principle, driving the thermodynamically controlled equilibrium toward the ester product without wasting the more expensive chiral alcohol[4].
Catalysis & Reflux: Add H₂SO₄ dropwise while stirring. Attach a reflux condenser and heat the mixture to 140 °C for 2 hours.
Causality: The strong acid protonates the carbonyl oxygen of acetic acid, increasing its electrophilicity and significantly lowering the activation energy for nucleophilic attack by the alcohol's hydroxyl group[4].
Quenching & Neutralization: Cool the mixture to room temperature. Transfer to a separatory funnel and wash sequentially with distilled water and saturated NaHCO₃ until CO₂ evolution ceases.
Causality: NaHCO₃ selectively deprotonates unreacted acetic acid and neutralizes the H₂SO₄ catalyst, partitioning them into the aqueous phase. Removing the acid catalyst is critical; if left in the organic layer, it will catalyze the reverse reaction (hydrolysis) during the elevated temperatures of distillation[3].
Drying: Wash the organic phase with brine and dry over anhydrous Na₂SO₄.
Causality: Removes residual dissolved water which could form an azeotrope or degrade the product during thermal purification.
Purification: Perform fractional distillation, collecting the fraction boiling at 135–140 °C.
Analytical Validation: Analyze the purified fraction via ¹H-NMR.
Validation Criteria: The reaction is deemed successful upon the disappearance of the alcohol O-H broad singlet and the downfield shift of the C1 methylene protons (from ~3.5 ppm in the precursor alcohol to ~4.0 ppm in the ester), caused by the electron-withdrawing nature of the newly formed ester bond[4].
Chemical Synthesis Workflow Diagram
Workflow for the chemical synthesis and purification of (2R)-2-methylbutyl acetate.
Biosynthetic Pathway (In Vivo)
In natural systems, such as the cortical tissue of apples (e.g., Malus domestica), the synthesis of 2-methylbutyl acetate is tightly regulated by amino acid catabolism. The chirality of the final ester is directly inherited from the stereochemistry of the precursor amino acid, [5].
Mechanistic Pathway:
Deamination: L-isoleucine undergoes deamination via branched-chain aminotransferase to form 2-keto-3-methylvalerate.
Decarboxylation & Reduction: The keto acid is decarboxylated and subsequently reduced by alcohol dehydrogenases to yield the chiral intermediate, 2-methylbutanol.
Esterification: The final step is catalyzed by Alcohol Acyltransferase (AATase) . AATase condenses 2-methylbutanol with Acetyl-CoA to form 2-methylbutyl acetate[].
Enzymatic Causality: Isotope labeling studies using deuterium have confirmed that the AATase enzyme itself is not strictly enantiospecific; rather, the enantiomeric excess of the resulting ester is a direct consequence of the stereopurity of the upstream L-isoleucine pool[5].
Biosynthetic Signaling & Enzymatic Diagram
Biosynthetic pathway of (2R)-2-methylbutyl acetate from L-isoleucine in plant tissues.
References
Wikipedia Contributors. "Isoamyl acetate." Wikipedia, The Free Encyclopedia. URL: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12209, 2-Methylbutyl acetate." PubChem. URL:[Link]
Matich, A., & Rowan, D. "Pathway analysis of branched-chain ester biosynthesis in apple using deuterium labeling and enantioselective gas chromatography-mass spectrometry." Journal of Agricultural and Food Chemistry (via PubMed). URL:[Link]
Technical Whitepaper: Physicochemical Profiling and Chiral Dynamics of 2R-Methylbutyl Acetate
Executive Summary 2-Methylbutyl acetate is a highly volatile aliphatic ester renowned for its distinct fruity, apple, and banana-like olfactory profile. While the compound is ubiquitous in fermented foods and fruit matri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methylbutyl acetate is a highly volatile aliphatic ester renowned for its distinct fruity, apple, and banana-like olfactory profile. While the compound is ubiquitous in fermented foods and fruit matrices, its stereochemistry is of paramount importance to flavor chemists, synthetic biologists, and quality control analysts[1]. In biological systems, the synthesis of this ester is strictly stereoselective, yielding exclusively the (S)-enantiomer. Consequently, the presence of 2R-methylbutyl acetate (the R-enantiomer) serves as a critical biomarker for artificial flavoring, indicating the use of synthetic racemic mixtures or non-natural chemical adulteration[2]. This guide delineates the physicochemical properties, synthetic methodologies, and chiral analytical frameworks required to isolate, synthesize, and quantify 2R-methylbutyl acetate.
Physicochemical Profiling
Despite their distinct optical activities, the 2R and 2S enantiomers of 2-methylbutyl acetate share identical scalar physicochemical properties. The compound is a colorless, flammable liquid characterized by high lipophilicity, making it highly soluble in organic solvents and fats, but only slightly soluble in aqueous environments[3].
The chirality of 2-methylbutyl acetate stems from the asymmetric carbon at the C2 position of the butyl chain. In biological systems (e.g., Saccharomyces cerevisiae during wine fermentation or in Malus domestica apples), the ester is derived exclusively from L-isoleucine via the Ehrlich metabolic pathway[6]. Because the stereocenter of L-isoleucine is preserved throughout transamination, decarboxylation, and reduction, the resulting ester is strictly (S)-2-methylbutyl acetate[7].
The 2R-methylbutyl acetate enantiomer is not synthesized in natural biological pathways[8]. Therefore, identifying the 2R-isomer in a food or fragrance matrix acts as a self-validating proof of adulteration with nature-identical synthetic chemicals[2].
The Ehrlich pathway demonstrating the exclusive biological synthesis of the S-enantiomer.
Chemical Synthesis: Racemic Production and Chiral Resolution
To obtain 2R-methylbutyl acetate for use as an analytical standard or synthetic tracer, a racemic mixture must first be synthesized via Fischer esterification, followed by chiral resolution[9].
Protocol 1: Synthesis of Racemic (R/S)-2-Methylbutyl Acetate
Objective: Synthesize a high-yield racemic mixture to serve as a baseline for 2R-isolation.
Reaction Setup: Combine equimolar amounts of racemic 2-methylbutanol and glacial acetic acid in a round-bottom flask equipped with a Dean-Stark apparatus.
Causality: Glacial acetic acid minimizes initial water content. The Dean-Stark trap removes water generated during the reaction, driving the equilibrium toward ester formation via Le Chatelier's principle[9].
Catalysis: Add 1-2% (v/v) concentrated sulfuric acid (
H2SO4
).
Causality: The strong acid protonates the carbonyl oxygen of acetic acid, dramatically increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for nucleophilic attack by the alcohol[2].
Reflux: Heat the mixture to reflux (approx. 90 °C) for 3 hours.
Causality: Continuous thermal energy is required to overcome the activation barrier of the tetrahedral intermediate formation.
Quenching & Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with distilled water and saturated sodium bicarbonate (
NaHCO3
) solution.
Causality: Water extracts the bulk of the acid catalyst. The
NaHCO3
wash neutralizes residual acetic and sulfuric acids, preventing acid-catalyzed reverse hydrolysis of the ester during storage[9].
Drying & Distillation: Dry over anhydrous sodium sulfate (
Na2SO4
) and purify via fractional distillation, collecting the fraction boiling at 138-140 °C.
Causality:
Na2SO4
breaks trace water emulsions. Distillation ensures the removal of unreacted high-boiling alcohols, yielding >98% pure racemic ester.
Workflow for the synthesis and chiral resolution of 2R-methylbutyl acetate.
Analytical Workflow: Enantiomeric Separation via Chiral GC-MS
The definitive identification of 2R-methylbutyl acetate requires advanced chiral gas chromatography-mass spectrometry (GC-MS)[10].
Protocol 2: Chiral GC-MS Separation of 2R and 2S Enantiomers
Objective: Analytically resolve the 2R-enantiomer from the 2S-enantiomer to verify synthetic purity or detect food adulteration.
Column Selection: Equip the GC-MS with a chiral capillary column featuring a cyclodextrin derivative stationary phase (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)[10].
Causality: The chiral cavities of the cyclodextrin form transient, diastereomeric inclusion complexes with the enantiomers. The slight difference in steric binding affinity between the R and S isomers leads to differential retention times[1].
Carrier Gas Optimization: Utilize ultra-high purity Helium at a constant flow rate of 1.0 mL/min.
Causality: Helium provides optimal mass transfer efficiency according to the Van Deemter equation, ensuring the sharp peak shapes critical for resolving closely eluting enantiomers.
Temperature Programming: Initiate the oven at 40 °C (hold for 5 mins), ramp at 2 °C/min to 120 °C.
Causality: A shallow temperature ramp is critical for chiral resolution. It maximizes the interaction time between the volatile ester and the chiral stationary phase, amplifying the subtle thermodynamic differences in the inclusion complexes[7].
Detection & Integration: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV, monitoring the base peak (m/z 43 for the acetyl fragment) and molecular ion fragments.
Causality: 70 eV is the standardized energy for reproducible fragmentation, allowing cross-referencing with NIST libraries to confirm the chemical identity of the resolved peaks prior to enantiomeric ratio calculation.
Title: 2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma
Source: Food Chemistry / PubMed
URL: [Link]
Title: Authenticity Control of Food Flavorings - Merits and Limitations of Chiral Analysis
Source: American Chemical Society (ACS)
URL: [Link]
Title: Methyl-Branched Flavor Compounds in Fresh and Processed Apples
Source: Journal of Agricultural and Food Chemistry (ACS)
URL: [Link]
Title: Pathway Analysis of Branched-Chain Ester Biosynthesis in Apple Using Deuterium Labeling and Enantioselective Gas Chromatography−Mass Spectrometry
Source: Journal of Agricultural and Food Chemistry (ACS)
URL: [Link]
Title: Breeding of yeast strains with intracellular amino acid accumulation for value-added alcoholic beverages
Source: FEMS Yeast Research / PubMed Central (PMC)
URL: [Link]
Stereochemical Architecture and Analytical Resolution of (2R)-Methylbutyl Acetate: A Technical Guide
Executive Summary (2R)-Methylbutyl acetate (IUPAC: [(2R)-2-methylbutyl] acetate) is a chiral ester of significant interest in flavor chemistry, pheromone research, and advanced stereochemical analysis. While its enantiom...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2R)-Methylbutyl acetate (IUPAC: [(2R)-2-methylbutyl] acetate) is a chiral ester of significant interest in flavor chemistry, pheromone research, and advanced stereochemical analysis. While its enantiomer, (S)-2-methylbutyl acetate, is naturally ubiquitous in fruits and fermented beverages, the (R)-enantiomer provides a critical structural contrast[1]. This whitepaper delivers an in-depth technical analysis of the stereochemical architecture, synthetic isolation, and analytical resolution of (2R)-methylbutyl acetate, providing researchers with field-proven methodologies and mechanistic insights.
Stereochemical Fundamentals & Causality
The stereochemical identity of 2-methylbutyl acetate is dictated by the C2 chiral center on the butyl chain. In biological matrices, the Ehrlich pathway enzymatically converts L-isoleucine into (S)-2-methylbutanol, which is subsequently esterified by alcohol acyltransferases (AAT) to yield (S)-2-methylbutyl acetate[2]. This biosynthetic pathway is highly enantiospecific, which is why the (S)-enantiomer dominates in nature, contributing heavily to the blackberry, fresh, and jammy-fruit notes in wines and apples[1],[3].
Conversely, (2R)-methylbutyl acetate is typically synthesized in the laboratory or found only in trace amounts in specific matrices. The causality behind the differing sensory impacts of these enantiomers lies in receptor binding: olfactory receptors are chiral environments. The spatial orientation of the C2 methyl group in the (R)-configuration alters the molecule's hydrophobic interactions within the receptor pocket, leading to distinct olfactory thresholds compared to the (S)-isomer[1].
Fig 1. Biosynthetic vs. synthetic pathways for 2-methylbutyl acetate enantiomers.
Synthesis & Isolation of the (2R)-Enantiomer
To study the (R)-enantiomer, it must be synthesized with high enantiomeric purity. The most reliable method is the Fischer esterification of enantiopure (R)-2-methylbutanol[4].
Mechanistic Causality: Fischer esterification is a reversible, equilibrium-driven process. To force the reaction toward the (2R)-ester, we apply Le Chatelier's principle by utilizing an excess of glacial acetic acid and continuously removing the water byproduct. The acid catalyst (H2SO4) protonates the carbonyl oxygen of the acetic acid, drastically increasing its electrophilicity and lowering the activation energy for the nucleophilic attack by the alcohol[4].
Step-by-Step Methodology: Synthesis of (2R)-Methylbutyl Acetate
Reagent Preparation: In a 100 mL round-bottom flask, combine 50 mmol of enantiopure (R)-2-methylbutanol (>99% ee) with 150 mmol of glacial acetic acid.
Catalysis: Slowly add 0.5 mL of concentrated sulfuric acid (H2SO4) dropwise while stirring continuously to prevent localized heating.
Reflux & Water Removal: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 118°C) for 4 hours. The continuous azeotropic removal of water drives the equilibrium forward.
Neutralization & Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and wash sequentially with 50 mL of distilled water (twice) and 5% aqueous sodium bicarbonate (NaHCO3) until CO2 evolution ceases, ensuring complete neutralization of the acid catalyst.
Drying & Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Filter and purify the crude ester via fractional distillation, collecting the fraction boiling at 141-142°C.
Analytical Workflows: Chiral GC-MS and NMR
Chiral Gas Chromatography (GC-MS)
Standard achiral stationary phases cannot resolve enantiomers. To verify the enantiomeric excess of (2R)-methylbutyl acetate, chiral GC is required[3].
Causality: We utilize a chiral stationary phase such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (DIME-β-CD). As the enantiomers traverse the column, they form transient, non-covalent diastereomeric inclusion complexes with the cyclodextrin cavities. The (R)- and (S)-enantiomers exhibit different Gibbs free energies of complexation, resulting in distinct retention times[3].
Step-by-Step Methodology: Chiral GC-MS Analysis
Sample Preparation: Dilute the purified (2R)-methylbutyl acetate to 100 ppm in high-purity dichloromethane.
Injection: Inject 1 µL of the sample into the GC-MS operating in split mode (ratio 50:1) with the injector temperature set to 220°C.
Chromatographic Separation: Utilize a DIME-β-CD capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness). Program the oven: Initial hold at 40°C for 5 min, ramp at 2°C/min to 120°C, then 10°C/min to 200°C.
Mass Spectrometric Detection: Operate the MS in electron ionization (EI) mode at 70 eV. Monitor the characteristic fragment ions at m/z 43, m/z 70, and m/z 61.
Data Integration: Calculate the enantiomeric excess (ee) by integrating the area under the baseline-resolved (R) and (S) peaks.
NMR provides profound structural validation through the observation of diastereotopic protons[4].
Causality: The two protons on the C1 carbon (O-CH2) are adjacent to the C2 chiral center. Because of this proximity, they occupy sterically and magnetically inequivalent (anisochronous) environments, regardless of bond rotation[5]. Consequently, they couple not only with the adjacent C2 methine proton (vicinal coupling,
3J
) but also with each other (geminal coupling,
2J
). This complex coupling transforms the expected simple doublet into two distinct doublets of doublets (dd) in the
1H
NMR spectrum[4],[5].
Fig 3. Logical causality of diastereotopic proton splitting in 1H NMR spectroscopy.
Quantitative Data Presentation
Table 1: Physical and Olfactory Properties of 2-Methylbutyl Acetate Enantiomers
Property
(2R)-Methylbutyl Acetate
(2S)-Methylbutyl Acetate
Natural Abundance
Trace / Synthetic
High (Apples, Wines)
Precursor
(R)-2-Methylbutanol
L-Isoleucine
Odor Descriptor
Fruity, ethereal
Blackberry, jammy-fruit, banana
Boiling Point
141–142 °C
141–142 °C
Table 2: 1H NMR Spectral Data for (2R)-Methylbutyl Acetate (Diastereotopic Focus)
Proton Assignment
Chemical Shift (ppm)
Multiplicity
Coupling Constants (Hz)
C1 - Ha (O-CH2)
~3.95
Doublet of doublets (dd)
2J
≈ 10.5,
3J
≈ 6.0
C1 - Hb (O-CH2)
~3.85
Doublet of doublets (dd)
2J
≈ 10.5,
3J
≈ 6.5
C2 - H (CH)
~1.75
Multiplet (m)
N/A
Acetyl (CH3-C=O)
~2.05
Singlet (s)
N/A
Table 3: GC-MS Diagnostic Fragmentation and Retention Data
Stereodivergent Biosynthesis of 2-Methylbutyl Acetate in Malus domestica: Elucidating the 2R-Enantiomer Pathway
Target Audience: Flavor Chemists, Analytical Scientists, and Synthetic Biologists Document Type: Technical Whitepaper Executive Summary In flavor chemistry and drug development, the stereochemistry of volatile esters dic...
In flavor chemistry and drug development, the stereochemistry of volatile esters dictates both receptor binding affinity and sensory perception. 2-Methylbutyl acetate is a character-impact compound in apples, responsible for their signature "sweet, fruity" aroma. While the canonical biosynthetic pathway overwhelmingly produces the (2S)-enantiomer, trace amounts of (2R)-2-methylbutyl acetate serve as critical markers for natural authenticity and metabolic complexity. This whitepaper elucidates the non-canonical biosynthesis of the 2R-enantiomer, details the enzymatic kinetics of Alcohol Acyltransferase 1 (MdAAT1), and provides a self-validating analytical protocol for stereochemical tracking.
The Stereochemical Paradox of Apple Volatiles
The biosynthesis of branched-chain esters in Malus domestica (apple) is primarily driven by amino acid catabolism. Naturally occurring (+)-L-isoleucine is enantiomerically pure (2S, 3S). Through a sequence of transamination, decarboxylation, and reduction, it yields (2S)-2-methylbutanol, which is subsequently esterified to (2S)-2-methylbutyl acetate with an1[1].
Because the endogenous precursor pool is strictly (S)-configured, the origin of minor (2R)-enantiomers in genuine apple extracts historically presented a biochemical paradox. From an application standpoint, understanding this divergence is essential; synthetic adulterants often consist of racemic mixtures, making the precise endogenous S/R ratio a definitive fingerprint for 2[2].
Biosynthetic Divergence: The 2R-Enantiomer Pathway
Recent isotopic labeling studies have resolved this paradox by identifying a secondary, non-canonical pathway. The (2R)-enantiomer does not arise from the epimerization of L-isoleucine, but rather from the metabolism of3[3].
The critical mechanistic step is the enoyl reduction of the tiglyl double bond. Unlike the highly stereospecific amino acid pathways, the enzymatic reduction of tiglyl-CoA to 2-methylbutanoyl-CoA lacks strict enantiospecificity[3]. This promiscuous reduction yields a mixed pool of (2R)- and (2S)-2-methylbutanoyl-CoA, which is subsequently reduced by alcohol dehydrogenase (ADH) to form (2R)-2-methylbutanol, the direct precursor to the 2R-ester[3].
Caption: Stereodivergent biosynthesis of 2R- and 2S-methylbutyl acetate in apples.
Enzymatic Esterification: Kinetics of MdAAT1
The terminal step in both the canonical and non-canonical pathways is catalyzed by 4[4]. Mapping to a major quantitative trait locus (QTL) on linkage group 2, MdAAT1 links volatile ester production with phenylpropene synthesis[4].
Crucially, MdAAT1 acts as a promiscuous acyltransferase. It does not act as a stereochemical gatekeeper; it readily accepts both (2R)- and (2S)-2-methylbutanol, coupling them with acetyl-CoA to form the final acetate esters[5]. Therefore, the rate-limiting factor for 2R-methylbutyl acetate production is strictly the availability of the (2R)-alcohol precursor derived from the tiglate pathway.
To isolate the de novo synthesis of the 2R-enantiomer from the massive endogenous 2S-pool, researchers must employ deuterium-labeled precursor feeding coupled with enantioselective GC-MS.
Causality of Experimental Choices: Standard GC-MS cannot resolve enantiomers, and endogenous (2S)-metabolites will mask trace (2R) production. By feeding D4-ethyl tiglate, we create a distinct isotopologue mass shift (e.g., +4 Da). Using a chiral stationary phase (DIME-β-CD) allows for the physical separation of the R and S isotopologues, proving that the R-enantiomer originates directly from the injected tiglate[1].
Protocol: In Vivo Isotopic Labeling and Enantioselective GC-MS
Self-Validation: Analyze the precursor via NMR and GC-MS prior to injection to confirm >99% isotopic purity and the absolute absence of unlabeled (R)-ester contaminants.
In Vivo Feeding: Inject 50 µL of aqueous D4-ethyl tiglate solution into the core of ripe apple fruits (e.g., Red Delicious or Granny Smith)[1].
Self-Validation: Maintain a parallel cohort injected with sterile water (mock control) to establish the baseline endogenous R/S ratio.
Volatile Trapping (Days 3-12): Isolate emitted volatiles using solid-phase extraction (SPE) on XAD-2 resin[1].
Self-Validation: Spike the sample with D10-isoleucine as an internal standard prior to extraction to quantify matrix recovery rates and account for evaporative losses.
Enantioselective GC-MS Analysis: Elute the trapped volatiles and inject them into a GC-MS equipped with a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (DIME-β-CD) chiral capillary column[2].
Self-Validation: Run synthetic (R)- and (S)-2-methylbutyl acetate reference standards to confirm exact retention times and validate the mass fragmentation patterns (SIM mode: m/z 73, 89, 103).
Caption: Self-validating workflow for enantioselective GC-MS isotopic tracking.
Quantitative Stereochemical Distribution
The lack of strict enantiospecificity in the tiglate reduction pathway is clearly demonstrated when comparing the endogenous metabolite pool to the deuterated pool derived from D4-ethyl tiglate feeding. As shown in Table 1, while natural L-isoleucine yields >99% (S)-enantiomers, the metabolism of ethyl tiglate yields a nearly racemic mixture, proving it is the source of the 2R-enantiomer[1].
Table 1: Enantiomeric Distribution of 2-Methylbutyl Metabolites in Apple
Metabolite Pool
Substrate Source
(2S)-Enantiomer (%)
(2R)-Enantiomer (%)
Enantiomeric Excess (ee)
Endogenous
Natural L-Isoleucine
> 99.5%
< 0.5%
> 99% (S)
Deuterated (D4)
D4-Ethyl Tiglate (Injected)
35.0% – 71.5%
28.5% – 65.0%
43% (S) to 30% (R)
Data synthesized from chiral multidimensional GC-MS evaluations of Red Delicious and Golden Delicious cultivars[1][2].
Conclusion
The biosynthesis of 2R-methylbutyl acetate in apples represents a fascinating intersection of non-canonical precursor metabolism and enzymatic promiscuity. By mapping the reduction of ethyl tiglate and the subsequent esterification by MdAAT1, researchers can leverage this pathway for advanced flavor authentication. Furthermore, these insights provide a blueprint for synthetic biologists aiming to engineer microbial cell factories capable of producing complex, stereospecific flavor profiles that mimic true botanical extracts.
References
Rowan, D. D., et al. "Pathway analysis of branched-chain ester biosynthesis in apple using deuterium labeling and enantioselective gas chromatography-mass spectrometry." PubMed. 5
Yauk, Y. K., et al. "Alcohol acyl transferase 1 links two distinct volatile pathways that produce esters and phenylpropenes in apple fruit." PubMed.4
Rowan, D. D., et al. "Pathway Analysis of Branched-Chain Ester Biosynthesis in Apple Using Deuterium Labeling and Enantioselective Gas Chromatography−Mass Spectrometry." Journal of Agricultural and Food Chemistry - ACS Publications. 3
Karl, V., et al. "Methyl-Branched Flavor Compounds in Fresh and Processed Apples." Journal of Agricultural and Food Chemistry - ACS Publications.2
Schumacher, K., et al. "Metabolism of ethyl tiglate in apple fruits leads to the formation of small amounts of (R)-ethyl 2-methylbutanoate." PubMed. 1
Whitepaper: Structural Identity, Synthesis, and Analytical Profiling of (2R)-2-Methylbutyl Acetate
Executive Summary (2R)-2-Methylbutyl acetate is a chiral volatile organic compound (VOC) of significant interest in flavor chemistry, olfaction science, and pharmaceutical development. While its enantiomeric counterpart,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2R)-2-Methylbutyl acetate is a chiral volatile organic compound (VOC) of significant interest in flavor chemistry, olfaction science, and pharmaceutical development. While its enantiomeric counterpart, (S)-2-methylbutyl acetate, is ubiquitous in natural matrices like apples and fermented beverages via the Ehrlich pathway, the (R)-enantiomer is predominantly synthetic or present only in trace amounts. This technical guide provides a rigorous overview of the IUPAC nomenclature, physicochemical properties, stereoretentive synthesis, and chiral chromatographic validation of (2R)-2-methylbutyl acetate.
Chemical Identity, Nomenclature, and Synonyms
The precise identification of chiral molecules is foundational to reproducible research and regulatory compliance. The compound features a stereocenter at the C2 position of the butyl chain.
Stereochemical Significance in Olfaction and Drug Development
In biological systems, chirality dictates receptor binding affinity. The olfactory receptors in the human epithelium exhibit pronounced enantioselectivity. Research indicates that while (S)-2-methylbutyl acetate has a low odor threshold of ~313 µg/L in dilute alcohol (imparting strong blackberry and banana notes)[4], the (R)-enantiomer exhibits a significantly higher threshold (>172 ng/L in air) and a distinct olfactory profile[3].
In drug development, (2R)-2-methylbutyl acetate and its corresponding alcohol serve as vital chiral synthons. Because the natural enzymatic degradation of L-isoleucine via the Ehrlich pathway predominantly yields the (S)-enantiomer, detecting the (R)-enantiomer in natural products serves as a reliable biomarker for synthetic adulteration or non-standard fermentation pathways[5].
Synthesis and Enantiomeric Resolution
To obtain enantiopure (2R)-2-methylbutyl acetate, a stereoretentive synthesis from a chiral pool is preferred over racemic resolution, as it ensures higher yield and minimizes enantiomeric cross-contamination.
Methodology: Stereoretentive Synthesis Protocol
Starting Material Preparation: Begin with enantiopure (R)-2-methylbutanoic acid.
Reduction to Alcohol:
Action: Suspend Lithium Aluminum Hydride (LiAlH4) in anhydrous diethyl ether at 0°C under an inert argon atmosphere. Add (R)-2-methylbutanoic acid dropwise.
Causality: LiAlH4 is a potent, non-basic hydride donor that reduces the carboxylic acid to (R)-2-methyl-1-butanol without abstracting the alpha-proton at the C2 stereocenter, ensuring 100% retention of configuration.
Esterification:
Action: Dissolve the resulting (R)-2-methyl-1-butanol in dichloromethane (DCM). Add 1.2 equivalents of acetic anhydride and 1.5 equivalents of pyridine. Introduce a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP).
Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. This accelerates the acyl transfer to the sterically hindered alcohol, driving the reaction to completion at room temperature to prevent thermal racemization.
Workup: Quench with saturated NaHCO3, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via fractional distillation.
Fig 1. Stereoretentive synthetic workflow for (2R)-2-methylbutyl acetate.
Validating the enantiomeric excess (ee) of the synthesized (2R)-2-methylbutyl acetate requires specialized chiral stationary phases, as standard capillary columns cannot resolve enantiomers.
Methodology: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dilute the purified ester to 1 mg/mL in hexane. Add 10 µL of an internal standard (e.g., [2H2]-(S)-2-methylbutyl acetate) to quantify recovery and normalize matrix effects[3].
Column Selection: Utilize a chiral capillary column coated with heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (DIME-β-CD)[5].
Causality: The cyclodextrin cavity forms transient, diastereomeric inclusion complexes with the (R) and (S) enantiomers. The subtle differences in van der Waals interactions and hydrogen bonding within the cavity result in distinct retention times, allowing for baseline separation.
Chromatographic Parameters:
Injection: 1 µL, split ratio 50:1, injector temperature 250°C.
Oven Program: Initial hold at 40°C for 5 mins, ramp at 2°C/min to 150°C.
Causality: A shallow temperature gradient is strictly required to maximize the theoretical plates and achieve baseline resolution (Rs > 1.5) of the closely eluting (R) and (S) isomers.
Mass Spectrometric Detection: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the base peak m/z 43 (acetyl cation, [CH3CO]+) and the characteristic fragment m/z 70 (alkene fragment resulting from McLafferty rearrangement).
Fig 2. Chiral GC-MS validation protocol for determining enantiomeric purity.
Title: 2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma - PubMed
Source: nih.gov
URL: [Link]
Title: Methyl-Branched Flavor Compounds in Fresh and Processed Apples | Journal of Agricultural and Food Chemistry
Source: acs.org
URL: [Link]
Title: Quantitation and Enantiomeric Ratios of Aroma Compounds Formed by an Ehrlich Degradation of l-Isoleucine in Fermented Foods
Source: acs.org
URL: [Link]
The Stereochemical Imperative of 2R-Methylbutyl Acetate in Advanced Flavor and Fragrance Formulation
Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary & Stereochemical Context In the highly specialized fields of flavor and...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary & Stereochemical Context
In the highly specialized fields of flavor and fragrance (F&F) engineering and pharmaceutical formulation, aliphatic esters are foundational to top-note architecture. Among these, 2-methylbutyl acetate (CAS# 624-41-9) is a high-impact odorant traditionally recognized for its intense ethereal, banana, and green apple descriptors[1]. It is naturally ubiquitous in apples, sweet cherries, and fermented beverages[2].
However, the molecule possesses a chiral center at the C2 position, meaning it exists as two distinct enantiomers: (S)-2-methylbutyl acetate and (R)-2-methylbutyl acetate. Nature predominantly synthesizes the (S)-enantiomer via the L-isoleucine catabolic cascade[3]. Consequently, the vast majority of literature focuses on the (S)-isomer.
As a Senior Application Scientist, I approach 2R-methylbutyl acetate not as a mere biological artifact, but as a precision-engineered formulation tool. Because chiral odorant receptors (ORs) in the human olfactory epithelium interact stereoselectively, the (R)-enantiomer exhibits a distinct binding affinity and spatial orientation within the OR pocket. This allows formulators to utilize 2R-methylbutyl acetate to modulate top-note volatility and create proprietary, non-biomimetic fragrance accords that cannot be achieved with natural extracts alone.
Biosynthetic vs. Synthetic Pathways
Understanding the origin of these enantiomers is critical for supply chain validation and formulation consistency.
In natural matrices (e.g., Malus domestica), the biosynthesis of the (S)-enantiomer is strictly enzyme-mediated. It begins with L-isoleucine, which undergoes deamination by branched-chain aminotransferase (BCAT), followed by decarboxylation, reduction to (S)-2-methylbutanol, and final esterification by alcohol acyltransferase (AAT)[4].
Conversely, isolating or producing the 2R-enantiomer requires targeted asymmetric synthesis or enzymatic kinetic resolution. Typically, a racemic pool of 2-methylbutanol is subjected to a stereoselective lipase (e.g., Candida antarctica Lipase B), which selectively reacts with one enantiomer. The remaining (R)-2-methylbutanol is then chemically acetylated.
Caption: Metabolic vs. synthetic pathways for 2-methylbutyl acetate enantiomers.
Quantitative Sensory & Formulation Data
The stereochemistry of 2-methylbutyl acetate directly influences its olfactory threshold and perceptual interactions. While the (S)-enantiomer acts as a powerful aroma enhancer for black and jammy-fruit notes at subthreshold concentrations[5], the (R)-enantiomer provides a sharper, more ethereal lift that is highly valued in masking bitter Active Pharmaceutical Ingredients (APIs).
Table 1: Comparative Sensory Profile of 2-Methylbutyl Acetate Enantiomers
To utilize 2R-methylbutyl acetate effectively, formulation scientists must rigorously validate both its enantiomeric purity and its sensory threshold within the target matrix.
Protocol A: Enantioselective GC-MS Validation
Causality of Experimental Choice: Conventional non-polar GC columns cannot resolve enantiomers because they share identical boiling points and polarities. We utilize a γ-cyclodextrin chiral stationary phase. The cyclodextrin's hydrophobic cavity forms transient, diastereomeric inclusion complexes with the (R) and (S) enantiomers. Because the (R)-enantiomer has a slightly different spatial orientation of its methyl group, its binding energy differs from the (S)-enantiomer, resulting in baseline chromatographic resolution.
Sample Preparation: Spike the formulation matrix with a deuterated internal standard (e.g., d3-2-methylbutyl acetate) to create a self-validating quantification system that accounts for matrix suppression[4].
Extraction: Perform Headspace Solid-Phase Microextraction (HS-SPME) at 40°C for 30 minutes. Causality: HS-SPME prevents non-volatile matrix components (like sugars or APIs) from fouling the GC inlet.
Chromatography: Inject onto a γ-cyclodextrin capillary column. Program the oven from 40°C to 200°C at 2°C/min.
Detection: Operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode, tracking the characteristic fragment ions at m/z 70 (unlabeled) and m/z 73 (deuterated)[6].
Caption: Self-validating enantioselective GC-MS workflow using deuterated internal standards.
Protocol B: 3-AFC Sensory Threshold Determination
Causality of Experimental Choice: Traditional triangle tests suffer from a 33% probability of correct guessing, and simple threshold tests lack internal validation. By employing a 3-Alternative Forced Choice (3-AFC) method with ascending concentrations, the protocol becomes a self-validating system. Panelists must identify the spiked sample among two blanks at each concentration level, mathematically eliminating false positives.
Matrix Baseline: Prepare a deodorized base matrix (e.g., a placebo pediatric syrup or 12% v/v dilute alcohol)[5].
Dilution Series: Prepare an ascending concentration series of 2R-methylbutyl acetate from 10 µg/L to 2000 µg/L, utilizing a dilution factor of 2.
Evaluation: Present panelists with three coded snifter glasses per concentration level (two blanks, one spiked).
Data Synthesis: The Best-Estimate Threshold (BET) for each panelist is calculated as the geometric mean of the highest concentration missed and the lowest concentration correctly identified in continuous succession.
Applications in Drug Development & Advanced F&F
Pharmaceutical Flavor Masking:
In pediatric drug development, compliance is heavily dictated by palatability. Bitter APIs (e.g., certain antibiotics or corticosteroids) trigger T2R bitter taste receptors. 2R-Methylbutyl acetate is highly volatile. When formulated into a suspension, it vaporizes immediately upon entering the oral cavity, traveling retronasally to the olfactory bulb. This intense, sharp ethereal burst distracts the central nervous system's sensory integration, effectively suppressing the perception of bitterness before the API fully interacts with the tongue's taste buds.
Fine Fragrance Top-Notes:
In perfumery, the (R)-enantiomer is utilized to create a "hyper-real" or synthetic-chic fruit accord. Because it lacks the heavy, jammy nuances of the natural (S)-enantiomer[5], 2R-methylbutyl acetate provides a fleeting, luminous green-apple top-note that evaporates rapidly, allowing the floral or woody mid-notes of the fragrance to emerge without clashing with lingering fruity undertones.
References
Cameleyre, M., Lytra, G., Tempere, S., & Barbe, J. C. (2017). 2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma. Food Chemistry.
URL:[Link]
Matich, A., & Rowan, D. (2007). Pathway analysis of branched-chain ester biosynthesis in apple using deuterium labeling and enantioselective gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry.
URL:[Link]
Tang, Y., Yao, Y., Wu, Y., & Yang, S. (2025). The Volatile Composition, Biosynthesis Pathways, Breeding Strategies, and Regulation Measures of Apple Aroma: A Review. Horticulturae.
URL:[Link]
Application Note: (2R)-2-Methylbutyl Acetate as a Chiral Building Block in Organic Synthesis
Executive Summary The synthesis of enantiomerically pure complex molecules—ranging from agricultural pheromones to advanced pharmaceutical intermediates and chiral organic materials—relies heavily on the availability of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of enantiomerically pure complex molecules—ranging from agricultural pheromones to advanced pharmaceutical intermediates and chiral organic materials—relies heavily on the availability of robust, bifunctional chiral pool reagents. (2R)-2-Methylbutyl acetate serves as an indispensable chiral building block in this domain. Derived primarily from the esterification of (2R)-2-methyl-1-butanol (a product of enzymatic resolution or stereoselective homologation[1]), this reagent provides a stable, easily transportable, and highly versatile (2R)-methyl stereocenter.
This application note provides researchers and drug development professionals with field-proven insights and self-validating protocols for utilizing (2R)-2-methylbutyl acetate. By dictating the stereochemistry of downstream targets, this building block enables the synthesis of biologically active compounds, such as the aggregation pheromones of Tribolium castaneum[2], and the design of sequence-defined conjugated macromolecules like chiral polythiophenes[3].
Mechanistic Insights: Causality in Experimental Design
The strategic choice to utilize (2R)-2-methylbutyl acetate over its unprotected alcohol counterpart is rooted in synthetic causality and process stability:
Protection and Stability: The acetate group acts as a robust protecting moiety during long-term storage and early-stage synthetic manipulations, preventing the unwanted oxidation of the primary carbon to an aldehyde or carboxylic acid.
Controlled Activation: The ester is chemically inert to mild electrophiles but can be cleanly hydrolyzed under basic conditions to yield (2R)-2-methyl-1-butanol. This alcohol is subsequently activated into an electrophilic triflate/tosylate[4] or a nucleophilic Grignard precursor (via bromination) without risking racemization at the adjacent C2 stereocenter.
Stereochemical Fidelity: Because the C2 stereocenter is not directly involved in the substitution reactions at the C1 position, transformations such as the Appel reaction or triflation proceed with complete retention of enantiomeric excess (ee).
Workflow of (2R)-2-Methylbutyl Acetate transformations into high-value chiral targets.
Key Applications in Modern Synthesis
Synthesis of Enantiopure Aggregation Pheromones
The (2R)-methylbutyl motif is a critical structural determinant for the biological activity of several insect pheromones. For instance, the synthesis of (4R,8R)-4,8-dimethyldecanal (Tribolure), the aggregation pheromone of the red flour beetle (Tribolium castaneum), relies on coupling a chiral Grignard reagent derived from (2R)-2-methyl-1-butanol with a chiral tosylate[2]. The precise spatial orientation of the methyl group dictates the binding affinity to the insect's olfactory receptors; stereoisomers lacking this specific (R,R)-configuration exhibit weak or no biological response[5].
Design of Chiral Conjugated Polymers
In materials science, the incorporation of the (2R)-2-methylbutyl side chain into thiophene monomers allows for the synthesis of chiral polythiophenes[3]. During oxidative or transition-metal-catalyzed polymerization (e.g., Kumada cross-coupling using NiCl2(dppp)), the chiral side chains force the polymer backbone to adopt a highly ordered helical conformation. This supramolecular aggregation results in strong circular dichroism (CD) signals and enhanced optoelectronic properties, which are highly sought after in organic photovoltaics and chiral sensors[6].
Quantitative Data: Reactivity Profiles
To optimize synthetic pathways, it is critical to select the correct activated derivative of the (2R)-2-methylbutyl skeleton. The table below summarizes the causality behind selecting specific leaving groups.
Derivative
Reactivity Level
Stability
Primary Application / Coupling Method
Causality for Selection
Acetate
Low (Inert)
High
Storage, Transport, Precursor
Protects the primary oxygen; easily removed via saponification.
Alcohol
Moderate
High
Mitsunobu reactions, Esterifications
Direct nucleophile; requires activation for C-C bond formation.
Bromide
High
Moderate
Grignard formation, Kumada coupling
Excellent balance of reactivity and stability; prevents C2 epimerization.
Tosylate
High
Moderate
SN2 Alkylations, Cu-catalyzed coupling
Superior leaving group for direct nucleophilic displacement without metalation.
Triflate
Very High
Low (Use immediately)
Difficult SN2 displacements
Extreme electrophilicity allows coupling at low temperatures (-10 °C)[4].
Experimental Protocols
The following protocols form a self-validating system designed to transform (2R)-2-methylbutyl acetate into a complex chiral target via a highly efficient cross-coupling methodology.
Protocol A: Base-Catalyzed Deprotection to (2R)-2-Methyl-1-butanol
Objective: Remove the acetate protecting group while strictly preserving the integrity of the C2 stereocenter.
Causality: Utilizing mild basic conditions (K₂CO₃ in Methanol) instead of harsh acidic hydrolysis prevents any risk of carbocation formation or E1 elimination, ensuring 100% retention of enantiomeric purity.
Setup: In a flame-dried 250 mL round-bottom flask, dissolve 50 mmol of (2R)-2-methylbutyl acetate in 100 mL of anhydrous methanol.
Reaction: Add 60 mmol of finely powdered anhydrous K₂CO₃. Stir the suspension vigorously at room temperature for 4 hours.
In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The ester starting material (higher Rf) must completely disappear, replaced by the more polar alcohol spot.
Workup: Filter the mixture through a pad of Celite to remove solid salts. Concentrate the filtrate under reduced pressure (careful: the product is volatile, b.p. ~112 °C).
Purification: Dilute the residue with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and carefully distill to yield pure (2R)-2-methyl-1-butanol.
Protocol B: Activation via Appel Reaction (Bromination)
Objective: Convert the primary alcohol into (2R)-1-bromo-2-methylbutane.
Causality: The Appel reaction (CBr₄/PPh₃) proceeds via an SN2 mechanism under mild, neutral conditions. This avoids the use of strong acids (like HBr), preventing skeletal rearrangements (e.g., hydride shifts) that would destroy the chiral center.
Setup: Dissolve 30 mmol of (2R)-2-methyl-1-butanol and 36 mmol of triphenylphosphine (PPh₃) in 75 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C under an argon atmosphere.
Addition: Slowly add 33 mmol of carbon tetrabromide (CBr₄) in portions over 15 minutes to control the exothermic formation of the phosphonium intermediate.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Validation: Perform Chiral Gas Chromatography (GC) on a small aliquot. The ee should be >98%, perfectly matching the starting material.
Isolation: Concentrate the mixture and precipitate the triphenylphosphine oxide byproduct by adding cold pentane. Filter and carefully concentrate the filtrate. Distill the crude liquid to obtain the pure chiral bromide.
Protocol C: Li₂CuCl₄-Catalyzed Cross-Coupling for Pheromone Synthesis
Objective: Couple the (2R)-2-methylbutyl fragment to a larger aliphatic chain to construct a pheromone backbone[2].
Causality: Direct coupling of an alkyl Grignard with an alkyl tosylate is notoriously sluggish and prone to homocoupling. The addition of Kochi's catalyst (Li₂CuCl₄) transmetalates the hard magnesium species into a soft, highly reactive organocuprate, facilitating a rapid, clean SN2 displacement at the tosylate carbon.
Mechanism of Li2CuCl4-catalyzed cross-coupling preserving the (2R)-stereocenter.
Grignard Formation: In a dry Schlenk flask, add 25 mmol of magnesium turnings and 10 mL of anhydrous THF. Add a crystal of iodine to activate the magnesium. Slowly dropwise add 20 mmol of (2R)-1-bromo-2-methylbutane (from Protocol B) in 10 mL of THF. Reflux gently for 1 hour until the magnesium is consumed.
Catalyst Preparation: Prepare a 0.1 M solution of Li₂CuCl₄ by dissolving LiCl and CuCl₂ (2:1 molar ratio) in anhydrous THF.
Coupling: Cool a solution of the target electrophile (e.g., a chiral primary tosylate, 15 mmol) in 20 mL THF to -20 °C. Add 0.3 mmol (2 mol%) of the Li₂CuCl₄ solution.
Addition: Slowly add the prepared Grignard reagent via cannula over 30 minutes. Stir at -20 °C for 2 hours, then allow it to warm to room temperature overnight.
Validation & Workup: Quench the reaction with saturated aqueous NH₄Cl to break down the copper complexes. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Final Verification: Purify via flash chromatography. Validate the absolute stereochemistry and structural integrity of the coupled product using ¹H/¹³C NMR and polarimetry (specific rotation).
References
Synthesis of the aggregation pheromone of Tribolium castaneum, Beilstein Journal of Organic Chemistry,
Synthesis of Tribolure, the Common Aggregation Pheromone of Four Tribolium Flour Beetles, ResearchG
Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus, MDPI,
Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors, PMC - NIH,
Influence of Position Isomerism on the Chiral Properties in Sequence-Defined Conjugated Macromolecules, ACS Public
Synthesis of Homochiral R-(+)-2-Methyl-1-butanol, Sciforum,
Application of 2R-Methylbutyl acetate in food and beverage research
An Application Guide for Researchers Harnessing 2-Methylbutyl Acetate in Food and Beverage Innovation Abstract 2-Methylbutyl acetate (CAS: 624-41-9, FEMA: 3644) is a pivotal ester in the flavor and fragrance industry, im...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers
Harnessing 2-Methylbutyl Acetate in Food and Beverage Innovation
Abstract
2-Methylbutyl acetate (CAS: 624-41-9, FEMA: 3644) is a pivotal ester in the flavor and fragrance industry, imparting characteristic fruity notes reminiscent of banana, pear, and apple.[1][2] Naturally occurring in a variety of fruits, it is a key contributor to the aroma profiles of products like apples, bananas, and wine.[3][4][5] This document serves as a comprehensive technical guide for researchers, scientists, and development professionals. It provides an in-depth overview of the applications of 2-methylbutyl acetate in food and beverage research, complete with detailed analytical and sensory evaluation protocols. The methodologies are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Aromatic Signature of 2-Methylbutyl Acetate
2-Methylbutyl acetate is an organic ester recognized for its potent and pleasant fruity aroma.[6] As a member of the carboxylic acid ester class, it is a key volatile aroma compound that defines the sensory identity of numerous fruits, including apples of the Royal Gala and Fuji varieties, pears, and bananas.[4][7] Its natural presence and agreeable sensory profile have led to its widespread use as a flavoring agent in a diverse range of products such as candies, baked goods, and beverages.[2][6]
Beyond its direct application, the study of 2-methylbutyl acetate is crucial for understanding fermentation processes and fruit ripening. In alcoholic beverages like wine and beer, its concentration is influenced by yeast metabolism and fermentation conditions, making it a potential marker for product characterization.[8][9] For instance, research in wines has shown that the (S)-enantiomer is exclusively present and can impact the perception of fruity aromas even at sub-threshold concentrations.[5][8] This guide provides the foundational knowledge and practical protocols to accurately quantify and evaluate the sensory impact of 2-methylbutyl acetate in complex food and beverage matrices.
Physicochemical Properties and Natural Occurrence
A thorough understanding of the chemical and physical properties of 2-methylbutyl acetate is fundamental to its effective application and analysis. These properties govern its volatility, solubility, and behavior during analytical extraction and separation.
Accurate quantification of 2-methylbutyl acetate is essential for quality control, flavor profile analysis, and research into aroma biogenesis. Gas chromatography (GC) is the premier technique for this purpose, offering high resolution and sensitivity.[14] When coupled with a mass spectrometer (MS), it provides definitive identification. For sample preparation, Solid-Phase Microextraction (SPME) is a solvent-free, efficient method for extracting volatile compounds from liquid and solid matrices.[15]
Protocol 3.1: Quantification in a Beverage Matrix using SPME-GC-MS
This protocol details the quantification of 2-methylbutyl acetate in a clear beverage matrix (e.g., white wine, apple juice) using an internal standard for maximum accuracy. The use of a deuterated internal standard, such as 2-methylbutyl-d3 acetate, is highly recommended as it co-extracts with the analyte but is distinguished by mass spectrometry, correcting for matrix effects and extraction variability.[16]
Causality: SPME is chosen for its speed and sensitivity, minimizing sample manipulation. The internal standard method is critical for accurate quantification in complex matrices where analyte recovery can be inconsistent. A non-polar GC column (e.g., HP-5MS) is selected due to its excellent separation of esters and other volatile flavor compounds.[17]
Caption: SPME-GC-MS analytical workflow.
Preparation of Calibration Standards:
Prepare a stock solution of 2-methylbutyl acetate (≥99% purity) in ethanol at 1000 mg/L.
Create a series of calibration standards in a model matrix (e.g., 12% ethanol solution for wine analysis) ranging from 10 µg/L to 2000 µg/L.
Prepare an internal standard (IS) stock solution (e.g., 2-methylbutyl-d3 acetate) at 100 mg/L in ethanol.
Spike each calibration standard and blank with the IS to a final concentration of 100 µg/L.
Sample Preparation:
Place 5 mL of the beverage sample (or calibration standard) into a 20 mL headspace vial.
Add 1.5 g of sodium chloride (NaCl) to the vial. This increases the ionic strength of the solution, promoting the release of volatile compounds into the headspace.
Add the internal standard to the sample to achieve the same final concentration as in the calibration standards (100 µg/L).
Immediately seal the vial with a PTFE-lined septum cap.
SPME Extraction:
Place the vial in a heating block or autosampler agitator set to 60°C.
Allow the sample to equilibrate for 10 minutes.
Expose a SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace of the vial for 30 minutes with agitation. The fiber adsorbs the volatile compounds.[15]
GC-MS Analysis:
Immediately after extraction, insert the SPME fiber into the GC inlet for thermal desorption of the analytes.
Use the following or similar GC-MS parameters:
Parameter
Setting
GC Column
HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature
250°C (Splitless mode, 2 min)
Carrier Gas
Helium, constant flow at 1.0 mL/min
Oven Program
40°C (hold 3 min), ramp to 150°C at 5°C/min, then to 240°C at 20°C/min (hold 5 min)
MS Transfer Line
280°C
Ion Source Temp.
230°C (Electron Ionization at 70 eV)
MS Mode
Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification
Integrate the peak areas for the target analyte and the internal standard using the specified quantifier ions.
Calculate the ratio of the analyte peak area to the IS peak area.
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
Determine the concentration of 2-methylbutyl acetate in the samples by interpolating their peak area ratios from the calibration curve.
Sensory Analysis Protocols
Quantification alone does not fully describe the impact of a flavor compound. Sensory analysis is required to understand its contribution to the overall aroma and taste of a product. This involves determining its detection threshold and its effect on the perception of other aromas.
The odor detection threshold is the lowest concentration of a substance that can be detected by a certain percentage of a population. This protocol uses the Ascending Method of Limits, a standard procedure in sensory science.[18]
Panelist Selection: Recruit 20-25 panelists, screened for their ability to detect basic aromas.
Sample Preparation:
Prepare a series of dilutions of 2-methylbutyl acetate in a neutral base (e.g., de-aromatized wine, 12% v/v ethanol solution).[8] The concentration steps should be geometric (e.g., 0.5, 1, 2, 4, 8... µg/L).
Testing Procedure:
Present panelists with a series of paired samples in ascending order of concentration. Each pair consists of one blank (the neutral base) and one spiked sample.
For each pair, the panelist must identify the sample with the aroma.
The individual's threshold is the concentration at which they first correctly identify the spiked sample and continue to do so for all subsequent higher concentrations.
Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds.
Protocol 4.2: Triangle Test for Perceptible Differences
The triangle test determines if a perceptible difference exists between two samples.[19] This is highly effective for evaluating the impact of adding 2-methylbutyl acetate to an existing product formulation, even at sub-threshold levels, as it can enhance or alter the perception of other aromas.[5][8]
Causality: The triangle test is a forced-choice method that is statistically powerful for detecting small differences. It directly answers the question: "Does the addition of X amount of 2-methylbutyl acetate change the product's sensory profile?"
Caption: Logical workflow for a Triangle Test.
Sample Preparation:
Prepare two batches of the beverage: a control (Sample A) and a test batch spiked with a specific concentration of 2-methylbutyl acetate (Sample B).
Presentation:
For each panelist, present three coded samples in a randomized order. Two samples will be identical, and one will be different (e.g., A, A, B or B, B, A).
The presentation order should be balanced across all panelists.
Evaluation:
Instruct panelists to smell (and/or taste) the samples from left to right.
Ask them to identify which of the three samples is different from the other two. A forced choice is required.
Data Analysis:
Count the total number of panelists and the number of correct identifications.
Consult a statistical table for triangle tests to determine if the number of correct answers is significant at a chosen confidence level (typically p < 0.05). For example, with 25 panelists, 13 correct judgments are typically needed to establish a significant difference.
Safety and Regulatory Overview
When used as a flavoring agent in food, 2-methylbutyl acetate is considered safe for consumption.
GRAS Status: It is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA 3644.[6][12]
JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2-methylbutyl acetate and concluded there is "No safety concern at current levels of intake when used as a flavouring agent".[11]
Handling Precautions: From a laboratory handling perspective, 2-methylbutyl acetate is a flammable liquid and vapor (H226).[4][20] Standard laboratory safety protocols should be followed, including working in a well-ventilated area, keeping it away from ignition sources, and using appropriate personal protective equipment (gloves, safety glasses).[20] It may cause skin and eye irritation upon contact.[13]
Conclusion
2-Methylbutyl acetate is more than just a simple fruity flavoring; it is a complex and influential component of food and beverage aroma. Its presence, concentration, and even its stereochemistry can significantly shape the consumer's sensory experience. For researchers and developers, a mastery of the analytical techniques to quantify it and the sensory protocols to evaluate its impact is essential. The methods outlined in this guide provide a robust framework for investigating and leveraging the properties of 2-methylbutyl acetate, enabling the creation of more appealing, consistent, and well-characterized food and beverage products.
References
The Fragrance Conservatory. (n.d.). 2-Methylbutyl acetate - The Ingredient Directory.
FooDB. (2010, April 8). Showing Compound 2-Methylbutyl acetate (FDB012452).
Api, A. M., et al. (2024, December 18). Update to RIFM fragrance ingredient safety assessment, 2-methylbutyl acetate, CAS Registry Number 624-41-9. Utrecht University.
Cameleyre, M., Lytra, G., & Barbe, J. C. (2017). 2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma. Food Chemistry, 237, 364-371.
Rowan, D. D., Allen, J. M., Fielder, S., & Hunt, M. B. (1996). Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apples Using Deuterium-Labeled Substrates. Journal of Agricultural and Food Chemistry.
CPAChem. (2024, January 22). Safety data sheet.
Benchchem. (2025, December). 2-Methylbutyl acetate-d3 molecular weight and formula.
MDPI. (2023, May 29). Increasing Higher Alcohols and Acetates in Low-Alcohol Beer by Proteases.
Chemical Bull Pvt. Ltd. (n.d.). 2-methylbutyl Acetate.
Government of Canada. (2025, October 29). Chemical Substance - 2-Methylbutyl acetate.
Flavor Extract Manufacturers Association (FEMA). (n.d.). 2-METHYLBUTYL ACETATE.
American Society of Brewing Chemists. (n.d.). Sensory Analysis.
ResearchGate. (n.d.). GC/FID response of 2-methylbutyl acetate and butanol in a complex mixture of apple volatiles as affected by adsorption time on a SPME fiber.
Ovid. (n.d.). Identification, quantitation and sensory evaluation of methyl 2- and methyl 3-methylbutanoate in varietal red wines.
BenchChem. (n.d.). Application Note: Gas Chromatography Methods for 2-Methylbutyl Dodecanoate Analysis.
Restek. (2025, November 18). Alcoholic Beverage Analysis by GC.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Flavor & Fragrance Scientists, and Drug Development Professionals
Scale: 10 mmol (Laboratory Scale)
Purity Target: >98% Chemical Purity, >99% Enantiomeric Excess (ee)
Introduction & Mechanistic Rationale
(2R)-Methylbutyl acetate is a highly valued chiral ester, widely recognized as a primary volatile contributor to the aroma profiles of various fruits, notably apples [2]. In drug development and synthetic chemistry, it serves as a crucial chiral building block and a specialized solvent.
While industrial esterifications often utilize the classic Fischer esterification (acetic acid and a strong acid catalyst under reflux), this approach is fundamentally limited by thermodynamic equilibrium. To drive a Fischer esterification to completion, one must continuously remove water (e.g., via Dean-Stark apparatus) or use a massive excess of reagents. Furthermore, harsh acidic conditions and prolonged heating can induce side reactions such as etherification or trace racemization.
The Steglich-Type Acylation Strategy:
To ensure a self-validating, high-yield, and stereochemically pristine protocol, this guide employs a nucleophilic catalysis strategy using 4-Dimethylaminopyridine (DMAP) and acetic anhydride [1].
Causality of the Catalyst: DMAP attacks acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate accelerates the acylation of the alcohol by a factor of
104
compared to standard amine bases [1].
Thermodynamic Advantage: The reaction is irreversible and proceeds to quantitative completion at room temperature, entirely bypassing the equilibrium limitations of Fischer esterification while preserving the integrity of the C2 chiral center.
Reagents and Materials
All quantitative data for the reaction setup is summarized in Table 1. Ensure all reagents are anhydrous to prevent the competitive hydrolysis of acetic anhydride.
Table 1: Reaction Stoichiometry and Reagent Specifications
Reagent
Role
MW ( g/mol )
Density (g/mL)
Equivalents
Amount
(R)-2-Methyl-1-butanol
Chiral Starting Material
88.15
0.819
1.00 eq
881.5 mg (1.08 mL)
Acetic Anhydride
Acylating Agent
102.09
1.080
1.50 eq
1.53 g (1.42 mL)
Triethylamine (Et
3
N)
Auxiliary Base
101.19
0.726
2.00 eq
2.02 g (2.78 mL)
DMAP
Nucleophilic Catalyst
122.17
N/A
0.05 eq
61.0 mg
Dichloromethane (DCM)
Reaction Solvent
84.93
1.330
N/A
20.0 mL
Experimental Workflow
Workflow for the DMAP-catalyzed synthesis and purification of (2R)-methylbutyl acetate.
Step-by-Step Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the validation checkpoints.
Phase 1: Reaction Setup
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon gas for 5 minutes.
Substrate Addition: Inject (R)-2-methyl-1-butanol (1.08 mL, 10 mmol) and anhydrous DCM (20 mL) into the flask.
Catalyst & Base Addition: Add triethylamine (2.78 mL, 20 mmol) and DMAP (61 mg, 0.5 mmol). Stir until the DMAP is completely dissolved.
Causality: Triethylamine acts as an acid sponge to neutralize the acetic acid byproduct, preventing the reaction from stalling and protecting the catalyst from protonation.
Acylation (Exothermic): Submerge the flask in an ice-water bath (0 °C). Dropwise add acetic anhydride (1.42 mL, 15 mmol) via syringe over 5 minutes.
Causality: The initial formation of the N-acylpyridinium intermediate is highly exothermic. Cooling controls the reaction rate, preventing thermal runaway and preserving stereochemical integrity.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 12 hours.
Validation Checkpoint 1 (Completion): Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (9:1). Stain the plate with KMnO
4
. The reaction is complete when the starting alcohol spot (
Rf≈0.2
) is entirely consumed, replaced by the less polar ester product (
Rf≈0.7
).
Phase 2: Quench and Workup
Hydrolysis of Anhydride: Add 15 mL of saturated aqueous NaHCO
3
to the flask. Stir vigorously for 15 minutes.
Validation Checkpoint 2 (Neutralization): Test the pH of the aqueous layer. It must be mildly basic (pH 7.5–8.5). If acidic, add more NaHCO
3
. This ensures all residual acetic anhydride is hydrolyzed and neutralized.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.
Amine Removal: Wash the combined organic layers with 10% aqueous HCl (20 mL).
Causality: The acidic wash protonates both DMAP and Et
3
N, forcing them into the aqueous phase and effectively removing them from the product stream.
Final Wash & Drying: Wash the organic layer with saturated brine (20 mL) to remove bulk water. Transfer the organic phase to an Erlenmeyer flask, add anhydrous MgSO
4
(approx. 2 g), and swirl for 5 minutes. Filter the suspension to remove the drying agent.
Phase 3: Concentration and Purification
Concentration: Remove the DCM solvent using a rotary evaporator.
Critical Causality: (2R)-Methylbutyl acetate is highly volatile (boiling point ~138 °C at 760 mmHg). Set the water bath to no higher than 20 °C and carefully monitor the vacuum to prevent product loss.
Purification: Purify the crude pale-yellow oil via short-path distillation. Collect the main fraction boiling at 135–138 °C. Alternatively, pass the crude oil through a short plug of silica gel using Hexanes:EtOAc (95:5) as the eluent.
Analytical Characterization
To validate the trustworthiness of the synthesized compound, compare your analytical results against the standard parameters outlined in Table 2.
Table 2: Characterization Data for (2R)-Methylbutyl Acetate
[α]D20
positive rotation (confirming the retention of the R-configuration).
References
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. URL:[Link]
Rowan, D. D., Lane, H. P., Allen, J. M., Fielder, S., & Hunt, M. B. (1996). Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apples Using Deuterium-Labeled Substrates. Journal of Agricultural and Food Chemistry, 44(10), 3276-3285. URL:[Link]
Application
Application Note: Enantioselective Esterification via Immobilized Lipase Biocatalysis
Executive Summary The kinetic resolution of racemic secondary alcohols and carboxylic acids via enantioselective esterification is a cornerstone technique in modern drug development and fine chemical synthesis. Utilizing...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The kinetic resolution of racemic secondary alcohols and carboxylic acids via enantioselective esterification is a cornerstone technique in modern drug development and fine chemical synthesis. Utilizing immobilized lipases offers a highly efficient, green, and scalable pathway to isolate enantiopure active pharmaceutical ingredients (APIs). This guide provides drug development professionals and synthetic chemists with a deep mechanistic understanding, reaction engineering principles, and a self-validating experimental protocol for executing and scaling these biocatalytic transformations.
Mechanistic Causality: Enzyme, Solvent, and Acyl Donor
To design a successful kinetic resolution, one must understand the thermodynamic and kinetic forces governing the biocatalytic system. Every experimental choice—from the physical state of the enzyme to the solvent polarity—directly impacts the Enantiomeric Ratio (
E
-value) and overall conversion rates.
The Role of Immobilization
Free lipases are prone to aggregation in organic media, which buries their active sites and drastically reduces catalytic efficiency. Immobilizing the enzyme (e.g., Candida antarctica lipase B, CALB) onto macroporous polyacrylate resins (such as Novozym 435) serves two critical functions. First, it disperses the enzyme, maximizing the surface-area-to-volume ratio. Second, it restricts the conformational flexibility of the protein, preventing solvent-induced denaturation and locking the catalytic triad (Ser-His-Asp) in its active state ()[1].
Stereospecificity and Active Site Architecture
The exceptional enantioselectivity of CALB is dictated by the spatial constraints of its binding pockets. The active site features a "large" pocket and a "medium" pocket. When a racemic secondary alcohol enters the active site, only one enantiomer (typically the R-enantiomer for standard sec-alcohols) can orient its bulky substituent into the large pocket while aligning its hydroxyl group for nucleophilic attack on the acyl-enzyme intermediate. Substrates with overly bulky groups that clash with the medium pocket will exhibit drastically reduced reaction rates ()[2].
Thermodynamic Control via Acyl Donors
Standard esterification (using carboxylic acids) generates water as a byproduct, which pushes the equilibrium backward toward hydrolysis. To achieve high conversion in kinetic resolutions, vinyl acetate is the preferred acyl donor. The transesterification of vinyl acetate releases vinyl alcohol, which instantly and irreversibly tautomerizes into acetaldehyde. This tautomerization acts as a thermodynamic sink, driving the acylation strictly in the forward direction ()[1].
Solvent Hydration Shell (Log P Effect)
Lipases require a microscopic monolayer of water to maintain their three-dimensional functional conformation. The choice of organic solvent is dictated by its partition coefficient (
logP
). Non-polar solvents (
logP>2.0
) such as cyclohexane or hexane are hydrophobic enough that they do not strip this essential water layer from the enzyme. Conversely, polar solvents (
logP<2.0
) like acetonitrile or THF strip the hydration shell, leading to rapid protein unfolding and loss of enantioselectivity ()[3].
Reaction Engineering & Biocatalyst Selection
Selecting the correct biocatalyst and solvent system is critical for optimizing the
E
-value. The tables below summarize the quantitative parameters required for rational reaction design.
Table 1: Comparison of Immobilized Lipases for Enantioselective Esterification
To ensure data integrity, this protocol for the kinetic resolution of rac-1-phenylethanol is designed as a self-validating system . It incorporates built-in controls to mathematically and physically prove that the observed enantiomeric excess (
ee
) is strictly the result of biocatalysis.
System Validation Controls
Control A (Background Esterification): A reaction vessel containing the substrate, acyl donor, and solvent, but no enzyme . Validation: Ensures that thermal/chemical background acylation is 0%.
Control B (Physical Adsorption Check): A reaction vessel containing the substrate, acyl donor, solvent, and heat-denatured immobilized lipase (boiled at 100°C in water for 30 minutes, then dried). Validation: Ensures that the disappearance of the substrate is due to catalytic conversion, not physical entrapment within the pores of the macroporous resin ()[4].
Mass Balance Check: The molar sum of the unreacted alcohol and the newly formed ester must equal the initial substrate input (
±2%
).
Step-by-Step Methodology
Materials Required:
rac-1-Phenylethanol (Substrate, 1.0 mmol)
Vinyl acetate (Acyl Donor, 2.0 mmol)
Novozym 435 (Immobilized CALB, 20 mg)
Anhydrous Cyclohexane (10 mL)
Activated 4Å Molecular Sieves (100 mg)
Procedure:
Preparation: To a clean, dry 20 mL screw-cap reaction vial, add 1.0 mmol of rac-1-phenylethanol and 2.0 mmol of vinyl acetate.
Solvent & Water Control: Add 10 mL of anhydrous cyclohexane. Introduce 100 mg of activated 4Å molecular sieves to sequester trace moisture and prevent the hydrolysis of the newly formed ester.
Initiation: Add 20 mg of immobilized CALB (Novozym 435) to the vial. Seal tightly.
Incubation: Place the vial in a thermostated orbital shaker set to 40°C and 200 rpm. (Avoid magnetic stir bars, as they physically grind and destroy the macroporous resin support).
In-Process Monitoring: Withdraw 50 µL aliquots at 2, 4, 8, and 24 hours. Filter the aliquots through a 0.22 µm PTFE syringe filter to remove the enzyme and halt the reaction.
Analysis: Analyze the filtrate via Chiral GC (e.g., using a CP-Chirasil-Dex CB column) to determine the enantiomeric excess of the remaining substrate (
ees
) and the product (
eep
).
Mathematical Validation: Calculate the conversion (
c
) and the Enantiomeric Ratio (
E
):
c=ees/(ees+eep)
E=ln[(1−c)(1−ees)]/ln[(1−c)(1+ees)]
Success Criterion: An
E
-value > 200 indicates a highly efficient, self-validated kinetic resolution.
Workflow Visualization
Workflow for immobilized lipase-catalyzed enantioselective esterification.
Downstream Processing & Enzyme Recycling
A major industrial advantage of immobilized lipases is their reusability, which significantly reduces the cost of goods (COGs) in pharmaceutical manufacturing.
Enzyme Recovery Protocol:
Upon reaction completion, separate the immobilized lipase from the reaction mixture via gentle vacuum filtration using a sintered glass funnel.
Wash the retentate (enzyme beads) sequentially with 10 mL of cyclohexane and 10 mL of ethyl acetate per gram of lipase to desorb any residual product or unreacted substrate trapped in the resin pores ()[4].
Air-dry the washed biocatalyst at room temperature for 12 hours. Do not use oven drying, as rapid solvent evaporation can fracture the macroporous support.
Store the recovered enzyme in a sealed desiccator at 4°C. Properly washed CALB can typically be reused for 8 to 10 cycles while retaining >85% of its initial catalytic activity.
References
Kappe, C. O., et al. (2009). "Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols." The Journal of Organic Chemistry.[Link]
Miyake, Y., et al. (2016). "Structural and Experimental Evidence for the Enantiomeric Recognition toward a Bulky sec-Alcohol by Candida antarctica Lipase B." ACS Catalysis.[Link]
Zeller, M., et al. (2026). "Using an Immobilized Lipase for Quick and Safe Ester Transformations You Can See and Smell." Journal of Chemical Education.[Link]
Todea, A., et al. (2017). "Tailored sol–gel immobilized lipase preparates for the enzymatic kinetic resolution of heteroaromatic alcohols in batch and continuous flow systems." RSC Advances.[Link]
Technical Support Center: Purification & Validation of 2R-Methylbutyl Acetate
[label="(S)-Enantiomer", fillcolor="#EA Finalizing the Technical Support Center I've completed integrating the finalized details, including all diagrams and references, into the technical support center. The comprehensiv...
Author: BenchChem Technical Support Team. Date: April 2026
[label="(S)-Enantiomer", fillcolor="#EA
Finalizing the Technical Support Center
I've completed integrating the finalized details, including all diagrams and references, into the technical support center. The comprehensive troubleshooting guides are also finalized. I'm satisfied that the support center provides all of the relevant information, complete with all references, for a researcher to understand how to solve this difficult separation challenge.
Finalizing Validation Protocols
I'm now putting the finishing touches on the validation procedures. I've ensured all self-validating steps and references are incorporated into the enzymatic resolution protocols. I'm focusing on providing clear instructions on calculating enantiomeric excess, and a proper interpretation of the chiral GC results.
Completing Final Details
I'm now putting the finishing touches on the validation procedures. I've ensured all self-validating steps and references are incorporated into the enzymatic resolution protocols. I'm focusing on providing clear instructions on calculating enantiomeric excess, and a proper interpretation of the chiral GC results.
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenge of isolating the (R)-enantiomer of 2-methylbutyl acetate from its naturally abundant (S)-counterpart.
Because 2-methylbutyl acetate is a highly volatile, chiral ester, conventional separation techniques often fail. This guide breaks down the causality behind these failures and provides a field-proven, self-validating workflow utilizing enzymatic kinetic resolution and chiral gas chromatography.
I. Process Architecture
Workflow for the enzymatic kinetic resolution of 2-methylbutyl acetate.
II. Troubleshooting & FAQs
Q1: Why does preparative HPLC or fractional distillation fail to separate the 2-methylbutyl acetate enantiomers?A: Enantiomers possess identical scalar physical properties, including boiling point (~142°C), polarity, and solubility. Fractional distillation relies entirely on boiling point differentials, which are zero in a racemic mixture. While preparative chiral HPLC can separate enantiomers theoretically, the extreme volatility of 2-methylbutyl acetate leads to massive sample loss during the solvent evaporation phase post-fractionation. Therefore, transforming the separation into a chemical one via enzymatic kinetic resolution is the industry standard[1].
Q2: What is the mechanistic rationale behind using enzymatic kinetic resolution for this specific ester?A: Lipases, such as Candida antarctica Lipase B (CALB), exhibit strict stereopreference due to the steric constraints of their active sites. When subjected to enzymatic hydrolysis in a biphasic system, the lipase preferentially binds and hydrolyzes the (S)-enantiomer of 2-methylbutyl acetate into (S)-2-methyl-1-butanol and acetic acid[1]. The (R)-enantiomer remains unreacted because its spatial configuration clashes with the enzyme's catalytic triad. This elegantly transforms an impossible physical separation into a trivial chemical separation (ester vs. alcohol).
Q3: After enzymatic hydrolysis, how do I physically separate the unreacted (R)-2-methylbutyl acetate from the newly formed (S)-2-methyl-1-butanol?A: Because the (S)-ester has been converted into an alcohol, you now have a mixture with vastly different polarities. You can utilize standard silica gel flash chromatography. The non-polar (R)-ester will elute rapidly with a non-polar solvent (e.g., hexane), while the polar (S)-alcohol will be strongly retained on the silica column.
Q4: How can I validate the enantiomeric excess (ee) of my purified 2R-methylbutyl acetate?A: Capillary Chiral Gas Chromatography (GC) is the gold standard for volatile chiral flavor compounds[2]. By utilizing a cyclodextrin-based chiral stationary phase (such as DIME-β-CD), the enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin cavity[3]. The differing binding affinities cause the enantiomers to elute at distinct retention times.
Chiral GC separation mechanism using cyclodextrin stationary phases.
III. Quantitative Data & Parameters
Table 1: Comparison of Lipase Enantioselectivity for 2-Methylbutyl Acetate Hydrolysis
40°C (hold 2 min), ramp 1°C/min to 60°C, then 10°C/min to 200°C
Elution Order
(S)-2-methylbutyl acetate elutes BEFORE (R)-2-methylbutyl acetate
| Detection | FID or MS (m/z 43, 70, 87) |
IV. Step-by-Step Methodologies
Protocol A: Enzymatic Kinetic Resolution of 2-Methylbutyl Acetate
Self-Validating Principle: The reaction progress must be strictly monitored by achiral GC. By tracking the exact ratio of ester to alcohol, you can terminate the reaction precisely when the S-enantiomer is completely consumed, ensuring high enantiomeric purity for the remaining R-enantiomer without over-hydrolyzing your target yield.
Preparation: Dissolve 100 mmol of racemic 2-methylbutyl acetate in 50 mL of a biphasic mixture (1:1 v/v phosphate buffer pH 7.0 and cyclohexane).
Monitoring: Extract 50 µL aliquots from the organic layer every 2 hours. Dilute in hexane and analyze via achiral GC to determine the ester-to-alcohol conversion ratio.
Termination: Once the conversion reaches exactly 55% (ensuring all S-enantiomer and a small fraction of R-enantiomer is hydrolyzed to guarantee >99% ee), filter the mixture through a glass frit to remove the immobilized enzyme and halt the reaction.
Purification: Extract the aqueous phase three times with hexane. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under mild vacuum. Purify the crude mixture via silica gel flash chromatography (Isocratic Hexane:Ethyl Acetate 95:5) to isolate the pure (R)-2-methylbutyl acetate.
Protocol B: Chiral GC Validation of Enantiomeric Excess
Self-Validating Principle: Always inject a racemic standard immediately prior to your purified sample. This confirms baseline resolution and establishes the exact retention times for the day's specific column conditions[2].
Sample Prep: Dilute the purified (R)-2-methylbutyl acetate to 1 mg/mL in GC-grade hexane.
System Setup: Install the DIME-β-CD chiral column. Set the injector to 250°C with a split ratio of 100:1.
Racemic Baseline: Inject 1 µL of racemic 2-methylbutyl acetate. Verify that the (S) and (R) peaks are baseline separated (Resolution factor
Rs>1.5
). Note the retention times; the (S)-enantiomer will elute slightly earlier than the (R)-enantiomer.
Sample Injection: Inject 1 µL of the purified sample.
Calculation: Calculate the enantiomeric excess using the integrated peak areas:
ee%=(Area R+Area SArea R−Area S)×100
V. References
Lipase-Catalyzed Resolution of Racemic 2-Alkyl Substituted 1-Alkanols
Source: uni-stuttgart.de
URL:
Methyl-Branched Flavor Compounds in Fresh and Processed Apples
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL:
2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma
Source: PubMed (NIH)
URL:
Challenges in the stereoselective synthesis of 2R-Methylbutyl acetate
This technical support document provides advanced troubleshooting and validated methodologies for the stereoselective synthesis of (2R)-methylbutyl acetate. Designed for drug development professionals and synthetic chemi...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support document provides advanced troubleshooting and validated methodologies for the stereoselective synthesis of (2R)-methylbutyl acetate. Designed for drug development professionals and synthetic chemists, this guide addresses the fundamental kinetic and thermodynamic challenges inherent to resolving
β
-branched chiral alcohols.
Mechanistic FAQs: Understanding the Stereochemical Hurdles
Q: Why is the (2R)-enantiomer of methylbutyl acetate so much more difficult to source and synthesize than the (S)-enantiomer?A: The discrepancy is rooted in biological abundance. The (S)-enantiomer is naturally generated via the Ehrlich pathway from L-isoleucine, making it highly abundant in the chiral pool and natural sources like1[1]. Because the natural degradation of L-isoleucine exclusively yields (S)-2-methyl-1-butanol, synthesizing the non-natural (2R)-methylbutyl acetate requires bypassing this chiral pool. You must either utilize prohibitively expensive D-allo-isoleucine as a starting material or perform a chemoenzymatic kinetic resolution on synthetic racemic 2-methyl-1-butanol.
Q: Why does the enzymatic kinetic resolution of 2-methyl-1-butanol typically stall at low enantiomeric ratios (E-values)?A: The difficulty arises from the spatial relationship between the chiral center and the reaction site. In 2-methyl-1-butanol, the stereocenter is located at the
β
-position relative to the nucleophilic hydroxyl oxygen. Furthermore, the steric differentiation between the methyl and ethyl substituents on C2 is minimal. When the substrate enters the catalytic triad of lipases like 2[2], the active site struggles to discriminate between the two enantiomers, resulting in moderate E-values (typically 10–25).
Q: How do we prevent the reverse reaction from eroding the enantiomeric excess during lipase-catalyzed transesterification?A: By utilizing an irreversible acyl donor. We strictly recommend vinyl acetate over ethyl acetate. During the transesterification, the leaving group is vinyl alcohol, which instantly tautomerizes into acetaldehyde. Because acetaldehyde cannot act as a nucleophile, the reverse reaction is completely blocked, locking in the kinetic resolution's thermodynamic driving force[3].
Scenario A: Significant ee degradation during the final chemical esterification.
Symptom: Your isolated (R)-2-methyl-1-butanol intermediate shows >98% ee, but the final (2R)-methylbutyl acetate drops to 85% ee.
Root Cause: You are likely using harsh acidic conditions (e.g., Fischer esterification with H₂SO₄ and heat) for the final acylation. While the C2 chiral center is relatively stable, prolonged exposure to strong protic acids at elevated temperatures can induce partial racemization via transient carbocation or enol-like intermediates.
The Fix: Switch to a strictly stereoretentive, mild chemical acylation. Use acetic anhydride, pyridine, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. This mechanism exclusively attacks the oxygen nucleophile, leaving the C-C bonds at the stereocenter completely unperturbed.
Scenario B: Inability to accurately quantify the enantiomeric excess.
Symptom: Standard chiral HPLC yields overlapping peaks or no signal.
Root Cause: 2-Methylbutyl acetate lacks the necessary chromophores for UV detection in HPLC, and its low molecular weight makes it highly volatile.
The Fix: You must transition to Chiral Gas Chromatography (GC). Employ a cyclodextrin-based chiral stationary phase, specifically4[4] or a
γ
-cyclodextrin column. Under a slow temperature ramp (e.g., 1 °C/min from 40 °C), the (S)-enantiomer will reliably elute before the (R)-enantiomer, allowing for precise integration.
Quantitative Performance Metrics
To assist in selecting the appropriate biocatalyst for the resolution phase, refer to the following validated performance metrics for the kinetic resolution of 2-methyl-1-butanol.
Biocatalyst System
Solvent
Acyl Donor
Temp (°C)
Enantiomeric Ratio (E-value)
Optimal Conversion (%)
Max ee of (R)-Alcohol (%)
CAL-B (Novozym 435)
Hexane
Vinyl Acetate
30
~15
60–65
>98
PFL (Pseudomonas)
Dichloromethane
Vinyl Acetate
25
~20
55–60
>98
BSL2 (Bacillus)
Cyclohexane
Vinyl Acetate
45
~25
50–55
>95
Validated Experimental Workflow
The following chemoenzymatic protocol is designed as a self-validating system . Do not proceed to the chemical esterification phase until the in-process analytical checks confirm the required optical purity.
Reaction Setup: In a flame-dried flask, dissolve 100 mmol of racemic 2-methyl-1-butanol in 50 mL of anhydrous hexane.
Reagent Addition: Add 300 mmol of vinyl acetate (3.0 eq). The large excess drives the irreversible transesterification.
Biocatalysis: Introduce 1.0 g of immobilized CAL-B (Novozym 435). Stir at 30 °C.
In-Process Validation (Critical): At 24 and 48 hours, withdraw a 50 µL aliquot. Analyze via Chiral GC. Do not stop the reaction until the conversion reaches ~60-65%. Causality: Because the lipase preferentially acylates the (S)-enantiomer, the unreacted alcohol becomes enriched in the (R)-enantiomer. Due to the moderate E-value of lipases for this substrate, pushing past 50% conversion is mathematically required to ensure the residual (R)-alcohol exceeds 98% ee.
Isolation: Filter out the immobilized enzyme. Separate the highly volatile (S)-acetate byproduct from the enriched (R)-alcohol via careful fractional distillation or silica gel chromatography.
Phase 2: Stereoretentive Chemical Esterification
Reaction Setup: Dissolve the isolated (R)-2-methyl-1-butanol (>98% ee) in 30 mL of anhydrous dichloromethane.
Acylation: Add 1.5 eq of pyridine and 0.1 eq of DMAP. Slowly add 1.5 eq of acetic anhydride dropwise at 0 °C.
Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. Validation: TLC should show the complete disappearance of the alcohol spot.
Workup: Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ (to neutralize acetic acid), and brine. Dry the organic layer over anhydrous MgSO₄.
Final Isolation: Evaporate the solvent and distill to yield pure (2R)-methylbutyl acetate.
Workflow Visualization
Chemoenzymatic workflow for the stereoselective synthesis of (2R)-methylbutyl acetate.
References
Lipase-Catalyzed Resolution of Racemic 2-Alkyl Substituted 1-Alkanols. Universität Stuttgart. URL: 2
2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma. PubMed / NIH. URL: 1
RSC Advances: Resolution of (R,S)-2-pentanol in the ionic liquid. Royal Society of Chemistry. URL: 3
Methyl-Branched Flavor Compounds in Fresh and Processed Apples. ACS Publications. URL: 4
Technical Support Center: Maximizing the Yield of 2-Methylbutyl Acetate in Fischer Esterification
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, practical solutions for improving the yield of 2-methylb...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, practical solutions for improving the yield of 2-methylbutyl acetate through Fischer esterification. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 2-methylbutanol and acetic acid is giving a low yield. What is the fundamental reason for this?
The primary reason for low yields in Fischer esterification is the reversible nature of the reaction.[1][2] The reaction between a carboxylic acid (acetic acid) and an alcohol (2-methylbutanol) to form an ester (2-methylbutyl acetate) and water is in a constant state of equilibrium.[3][4] If the water produced is not removed, it can react with the ester to reform the starting materials, thus lowering the net yield of your desired product.[2] This is a direct application of Le Chatelier's principle, which states that a system at equilibrium will shift to counteract any change in conditions.[3][5]
Q2: What are the most effective strategies to shift the reaction equilibrium towards the formation of 2-methylbutyl acetate?
There are two primary, highly effective strategies to drive the reaction forward and maximize your ester yield, both based on Le Chatelier's principle:[3][5]
Use of an Excess of a Reactant: By significantly increasing the concentration of one of the reactants, either the 2-methylbutanol or the acetic acid, the equilibrium will shift to favor the products to consume the excess reactant.[3][5] In practice, it is often more cost-effective and easier to use an excess of the alcohol.[6] Using the alcohol as the solvent is a common tactic to ensure it is in large excess.[2] Studies have shown that increasing the alcohol-to-acid molar ratio can dramatically increase the ester yield.[3]
Removal of Water as it Forms: Continuously removing water from the reaction mixture is a powerful method to prevent the reverse reaction (hydrolysis) from occurring.[2][4] This effectively pulls the equilibrium towards the product side, leading to a higher conversion of your starting materials into the desired ester.[2]
Q3: What is a Dean-Stark apparatus and how does it help in improving the yield?
A Dean-Stark apparatus is a piece of laboratory glassware specifically designed for removing water from a reaction mixture through azeotropic distillation.[7] It is highly effective in Fischer esterification.[3] The apparatus consists of a vertical column with a side arm connected to a condenser.[7] As the reaction is heated, a mixture of an organic solvent (often one that forms an azeotrope with water, like toluene) and the water produced boils and the vapors rise into the condenser.[7] Upon cooling, the condensed liquids fall into the Dean-Stark trap. Since water is typically denser than the organic solvent, it settles at the bottom of the trap, while the lighter organic solvent overflows and returns to the reaction flask.[8] This continuous removal of water effectively drives the reaction to completion.[7]
Q4: What is the role of the acid catalyst, and which one should I use?
An acid catalyst is essential to increase the rate of the Fischer esterification, which is otherwise a very slow process.[9][10] The catalyst works by protonating the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the 2-methylbutanol.[3][4]
Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective catalyst because it serves a dual purpose: it is a strong acid that catalyzes the reaction and also acts as a dehydrating agent, helping to remove the water formed.[9] Other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used.[11]
Q5: Are there any specific challenges or side reactions to be aware of when using a secondary alcohol like 2-methylbutanol?
Yes, the use of a secondary alcohol like 2-methylbutanol introduces a few specific considerations:
Steric Hindrance: Secondary alcohols are more sterically hindered than primary alcohols.[5][12] This can slow down the rate of the nucleophilic attack on the protonated carboxylic acid, potentially requiring longer reaction times or slightly higher temperatures compared to esterifications with primary alcohols.[12]
Elimination Reactions: Under strong acidic conditions and heat, secondary alcohols can undergo an E1 elimination reaction to form an alkene as a byproduct.[6][13] In the case of 2-methylbutanol, this would lead to the formation of 2-methyl-1-butene and 2-methyl-2-butene. Minimizing the concentration of the acid catalyst and carefully controlling the temperature can help to reduce the occurrence of this side reaction.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield of 2-Methylbutyl Acetate
1. Reaction has reached equilibrium without being driven to completion.[2]2. Insufficient reaction time or temperature.3. Water is not being effectively removed.[2]4. Inactive or insufficient acid catalyst.
1. Increase the molar ratio of one of the reactants, preferably the 2-methylbutanol (e.g., use it as the solvent).[3]2. Increase the reaction time and monitor the progress using techniques like TLC or GC.3. Employ a Dean-Stark apparatus to continuously remove water.[7] Alternatively, add a drying agent like molecular sieves.[14]4. Use a fresh, concentrated acid catalyst like H₂SO₄ or p-TsOH.[9][11]
Presence of Alkene Byproducts
Dehydration of the 2-methylbutanol under acidic conditions.[13]
1. Use the minimum effective amount of acid catalyst.2. Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.3. Consider using a milder acid catalyst.
Difficulty in Isolating Pure Product
1. Incomplete reaction, leaving unreacted starting materials.2. Formation of emulsions during aqueous workup.
1. Ensure the reaction has gone to completion by monitoring.2. During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash to help break emulsions and remove water.[15]
Reaction Does Not Start
1. Catalyst has not been added or is inactive.2. Reaction temperature is too low.
1. Double-check that the acid catalyst has been added. Use fresh catalyst if there are doubts about its activity.2. Gradually increase the reaction temperature while monitoring for signs of reaction.
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Methylbutyl Acetate using a Dean-Stark Apparatus
This protocol is designed to maximize the yield by continuously removing water.
Materials:
2-methylbutanol
Glacial acetic acid
Concentrated sulfuric acid (H₂SO₄)
Toluene (or another suitable solvent that forms an azeotrope with water)
Saturated sodium bicarbonate (NaHCO₃) solution
Saturated sodium chloride (brine) solution
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[16]
Charging the Flask: To the round-bottom flask, add 2-methylbutanol, a slight excess of glacial acetic acid (e.g., 1.2 equivalents), and toluene.
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reactant) to the mixture while stirring.
Azeotropic Reflux: Heat the mixture to reflux.[17] The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.[2] This may take several hours.
Work-up:
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[15] Be cautious during the bicarbonate wash as CO₂ gas will be evolved.
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene and any excess reactants by rotary evaporation.
Purification: Purify the crude 2-methylbutyl acetate by simple distillation, collecting the fraction that boils at the appropriate temperature (the boiling point of 2-methylbutyl acetate is approximately 147-148 °C).[18]
Visualizing the Process
Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism of Fischer esterification.
Experimental Workflow for Yield Improvement
Caption: A typical workflow for synthesizing 2-methylbutyl acetate with high yield.
Dean Stark Trap - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]
2-methyl butyl acetate, 624-41-9. The Good Scents Company. (n.d.). Retrieved from [Link]
Chemical Properties of 1-Butanol, 2-methyl-, acetate (CAS 624-41-9). Cheméo. (n.d.). Retrieved from [Link]
Dean–Stark apparatus. Grokipedia. (n.d.). Retrieved from [Link]
The Fischer Esterification. (n.d.). Retrieved from [Link]
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. (n.d.). Retrieved from [Link]
Optimization of APE1547-catalyzed Enantioselective Transesterification of (R/S)-2-methyl-1-butanol in an Ionic Liquid. ResearchGate. (2010, August 29). Retrieved from [Link]
[FREE] Fischer esterification does not work well with most tertiary alcohols. What would be the major product of. Brainly. (2024, April 15). Retrieved from [Link]
Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.). Retrieved from [Link]
Fisher Esterification: Synthesis and Purification of Esters. HSCprep. (2025, March 4). Retrieved from [Link]
21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
Fischer Esterification-Typical Procedures. OperaChem. (2024, January 5). Retrieved from [Link]
Showing Compound 2-Methylbutyl acetate (FDB012452). FooDB. (2010, April 8). Retrieved from [Link]
1-Butanol, 2-methyl-, acetate. NIST WebBook. (n.d.). Retrieved from [Link]
A Simple Dean-Stark Apparatus Explained. YouTube. (2013, April 22). Retrieved from [Link]
Fischer Esterification. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]
Fischer Ester Synthesis of Butyl Acetate. Scribd. (n.d.). Retrieved from [Link]
Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. (n.d.). Retrieved from [Link]
Past Projects. ASTA i3 Project Portal. (n.d.). Retrieved from [Link]
Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. . (2024, December 17). Retrieved from [Link]
esterification - alcohols and carboxylic acids. Chemguide. (n.d.). Retrieved from [Link]
Hydrolysis product troubleshooting. Reddit. (2024, January 18). Retrieved from [Link]
11.6: Nucleophilic Acyl Substitution Reactions in the Laboratory. Chemistry LibreTexts. (2019, August 12). Retrieved from [Link]
A new heterogeneous acid catalyst for esterification: Optimization using response surface methodology. INIS-IAEA. (n.d.). Retrieved from [Link]
Write the reaction equation showing structural formulas for the formation of an ester from 2-methyl-1-butanol and acetic acid. Homework.Study.com. (n.d.). Retrieved from [Link]
Comparative Control Study of Ideal and Methyl Acetate Reactive Distillation. ResearchGate. (n.d.). Retrieved from [Link]
Chemical Synthesis of Isoamyl Acetate through Fischer Esterification: A Comprehensive Practical Report. (n.d.). Retrieved from [Link]
OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy. (2020, December 15). Retrieved from [Link]
synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. iscre.org. (n.d.). Retrieved from [Link]
Kinetic investigations on esterification of maleic anhydride with butanols. (n.d.). Retrieved from [Link]
ESTERIFICATION OF STEARIC ACID WITH LOWER MONOHYDROXYLIC ALCOHOLS. (2017, October 11). Retrieved from [Link]
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. (2025, July 25). Retrieved from [Link]
Decomposition pathways of 2R-Methylbutyl acetate under acidic or basic conditions
Welcome to the Technical Support Center for ester decomposition and stability. This guide is designed for researchers, analytical chemists, and drug development professionals handling 2R-methylbutyl acetate —a chiral pri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for ester decomposition and stability. This guide is designed for researchers, analytical chemists, and drug development professionals handling 2R-methylbutyl acetate —a chiral primary alkyl ester. Below, you will find causality-driven mechanistic explanations, quantitative reaction parameters, and self-validating experimental protocols for managing its decomposition under acidic and basic conditions.
Part 1: Mechanistic Inquiries (FAQs)
Q1: Why does 2R-methylbutyl acetate decompose differently under acidic versus basic conditions?A: The divergence in decomposition behavior lies in the thermodynamic nature of the two pathways.
Under acidic conditions , the hydrolysis of 2R-methylbutyl acetate is a strictly reversible, acid-catalyzed equilibrium reaction (the exact reverse of a Fischer esterification)[1]. The acid catalyst protonates the carbonyl oxygen, which lowers the activation energy (typically requiring an
Ea
of 4–10 kcal mol⁻¹) and increases the electrophilicity of the carbonyl carbon, allowing water to attack[2][3]. Because every step in this pathway is reversible, the reaction will not reach 100% completion unless forced by Le Chatelier's principle (e.g., using a massive excess of water or continuously distilling the alcohol product)[1].
Under basic conditions (saponification) , the reaction is promoted by a stoichiometric amount of base rather than a catalyst. The hydroxide ion acts as a strong nucleophile, directly attacking the unprotonated carbonyl carbon via a two-step addition-elimination mechanism (nucleophilic acyl substitution)[4]. The critical divergence occurs after the alkoxide leaving group is expelled: the highly basic alkoxide immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt[4][5]. This rapid acid-base neutralization is highly exothermic and kinetically irreversible, driving the reaction to absolute completion without the need for equilibrium manipulation[6].
Q2: Does the hydrolysis of 2R-methylbutyl acetate compromise its (2R) stereocenter?A: No. The chiral center in 2R-methylbutyl acetate is located at the C2 position of the alkyl chain. During both acid-catalyzed and base-promoted hydrolysis of primary alkyl esters, bond cleavage occurs almost exclusively at the acyl-oxygen bond (the bond between the carbonyl carbon and the ester oxygen), not the alkyl-oxygen bond[1]. Because the C–O bond of the chiral alkyl group remains completely intact throughout the tetrahedral intermediate phase, the stereochemistry at the C2 carbon is perfectly preserved. The resulting product is enantiomerically pure (2R)-2-methyl-1-butanol .
Part 2: Pathway Visualizations
Acid-Catalyzed Hydrolysis Mechanism of 2R-Methylbutyl Acetate (Reversible)
Base-Promoted Saponification Pathway of 2R-Methylbutyl Acetate (Irreversible)
Part 3: Quantitative Reaction Parameters
To assist in experimental design, the following table summarizes the quantitative and thermodynamic differences between the two decomposition pathways.
Parameter
Acid-Catalyzed Hydrolysis
Base-Promoted Saponification
Catalyst / Reagent
H₂SO₄, HCl, or pTSA (0.1 - 0.2 eq)
NaOH, KOH, or LiOH (1.5 - 2.0 eq)
Thermodynamics
Reversible (Equilibrium-driven)
Irreversible (Deprotonation-driven)
Typical Conversion Yield
60–80% (Requires continuous distillation)
>95% (Quantitative)
Primary Cleavage Site
Acyl-Oxygen bond
Acyl-Oxygen bond
Stereocenter Integrity
Retained (Yields 2R-alcohol)
Retained (Yields 2R-alcohol)
Final Byproduct
Acetic Acid
Acetate Salt (e.g., Sodium Acetate)
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and trust in your workflows, these protocols are designed as self-validating systems . Each step includes a built-in analytical check to verify causality and confirm success before proceeding.
Objective: Hydrolyze 2R-methylbutyl acetate to (2R)-2-methyl-1-butanol and acetic acid.
Causality: Because the reaction is an equilibrium, a massive excess of water and continuous heat are required to provide the activation energy and shift the equilibrium toward the products[1][2].
Setup & Baseline: In a round-bottom flask equipped with a Dean-Stark trap, combine 1.0 eq of 2R-methylbutyl acetate with a 50-fold molar excess of deionized water. Add 0.1 eq of concentrated H₂SO₄.
Validation Check: Take a baseline GC-FID aliquot of the organic phase. The ester peak (m/z 130) must integrate to 100%.
Reaction: Heat the mixture to 100°C under reflux for 6 hours.
In-Process Monitoring: At t=3h and t=6h, extract a 100 µL aliquot, neutralize with NaHCO₃, and analyze via GC-FID.
Validation Check: The reaction is progressing successfully if the ester peak area is decreasing while the alcohol peak increases. If the ester peak stalls at >10% area, the equilibrium has plateaued. You must distill off the forming alcohol to drive the reaction forward[1].
Workup & Isolation: Cool to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃.
Validation Check: Test the aqueous wash with pH paper. It must reach pH 8, verifying the complete neutralization and removal of both the sulfuric acid catalyst and the acetic acid byproduct. Dry over MgSO₄ and concentrate.
Objective: Cleave 2R-methylbutyl acetate to yield (2R)-2-methyl-1-butanol and sodium acetate.
Causality: Hydroxide acts as both a nucleophile and a base. The irreversible deprotonation of acetic acid by the leaving alkoxide negates the need for equilibrium manipulation[4].
Setup & Baseline: Dissolve 1.0 eq of 2R-methylbutyl acetate in a 1:1 mixture of THF and water (the co-solvent ensures the lipophilic ester and aqueous base remain in a homogenous phase). Add 2.0 eq of NaOH pellets.
Validation Check: Ensure complete dissolution of NaOH. The initial pH of the aqueous phase must be >13.
Reaction: Stir at 50°C for 2 hours.
In-Process Monitoring: Spot the reaction mixture on a silica TLC plate (Eluent: 80:20 Hexanes:Ethyl Acetate) alongside a pure ester standard.
Validation Check: The ester spot (higher
Rf
) should completely disappear, replaced by the strongly polar alcohol spot (lower
Rf
). Because the reaction is irreversible, conversion should be quantitative[6].
Workup & Isolation: Evaporate the THF under reduced pressure. Extract the remaining aqueous layer with dichloromethane (DCM) to isolate the (2R)-2-methyl-1-butanol.
Validation Check: Acidify the remaining aqueous layer to pH 2 with 1M HCl. A distinct vinegar odor confirms the protonation of the acetate salt back into acetic acid[5], validating that the acyl-cleavage occurred successfully.
Part 5: Troubleshooting Workflows
If your hydrolysis fails to reach completion, follow this logical decision tree to identify the root cause and apply the correct physicochemical intervention.
Troubleshooting Logic Tree for Incomplete Ester Hydrolysis
References
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ioniz
Ester Hydrolysis: Acid and Base-C
Acid Catalyzed Hydrolysis of Esters
Chemistry LibreTexts
Optimizing parameters for enzymatic resolution of racemic 2-methylbutyric acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the kinetic resolution of short-chain chiral carboxylic acids. 2-Methylbutyric acid presents a notorious challenge in bi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the kinetic resolution of short-chain chiral carboxylic acids. 2-Methylbutyric acid presents a notorious challenge in biocatalysis: the steric difference between the methyl and ethyl substituents on the α-chiral center is exceptionally small. This structural similarity makes enantiorecognition by lipases thermodynamically difficult, often resulting in low Enantiomeric Ratios (E-values).
This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting and self-validating protocols for your enzymatic resolution workflows.
Resolution Workflow Overview
Fig 1: Logical workflow for the enzymatic resolution of 2-methylbutyric acid via esterification and hydrolysis.
Troubleshooting & FAQs
Q1: Why is my Enantiomeric Ratio (E-value) consistently below 10 during esterification?Causality: The minimal steric bulk difference between the methyl and ethyl groups leads to poor differentiation in the stereospecificity pocket of most lipases.
Solution: Switch your biocatalyst to Candida antarctica lipase B (CALB, commercially available as Novozym 435). CALB possesses a narrow, funnel-like active site that amplifies the steric clash of the "wrong" enantiomer. Running the esterification in a non-polar solvent (hexane) with a primary alcohol like pentanol can boost E-values to ~35, yielding (R)-pentyl 2-methylbutyrate at >90% ee1[1].
Q2: My esterification reaction stalls at 20-30% conversion. How can I drive it to the ideal 50% for kinetic resolution?Causality: Esterification is an equilibrium reaction that produces water as a byproduct. If the water activity (
aw
) in the microenvironment of the immobilized enzyme increases, the reverse reaction (hydrolysis) aggressively competes, stalling net conversion.
Solution: Implement continuous thermodynamic shifting. Add precisely activated molecular sieves (4Å) directly into the reaction matrix to sequester water.
Self-Validation: Monitor the reaction via Karl Fischer titration. If the moisture content of your solvent exceeds 500 ppm, your sieves are saturated and equilibrium has been reached prematurely.
Q3: Can temperature modulation improve enantioselectivity for this specific substrate?Causality: Lowering the reaction temperature reduces the conformational flexibility of both the enzyme's active site and the substrate. This tightens the transition state geometry, making the enzyme far more sensitive to minor steric differences.
Solution: For the hydrolysis of ethyl 2-methylbutyrate using Rhizopus chinensis lipase (RCL), dropping the temperature from 30 °C to 4 °C significantly suppresses the parasitic hydrolysis of the (S)-enantiomer. This low-temperature approach can increase the ee of the remaining (R)-ester to 95.0%2[2].
Q4: How do I access the (S)-enantiomer if CALB and RCL favor the (R)-enantiomer?Causality: Different lipases exhibit mirrored stereopreference based on the spatial orientation of their catalytic triad and oxyanion hole.
Solution: Utilize Candida rugosa lipase (CRL) or Rhizopus oryzae lipase (ROL). While their E-values are inherently lower for this substrate (E = 4 to 10), they selectively esterify the (S)-enantiomer1[1]. To achieve high optical purity, you must run a sequential kinetic resolution (esterification followed by isolation and re-hydrolysis) or utilize a biphasic system with CaCl₂ to shift the equilibrium3[3].
Quantitative Data Summary
Biocatalyst
Reaction Type
Solvent / Media
Temp (°C)
Target Product
Max ee (%)
E-value
CALB (Novozym 435)
Esterification (Pentanol)
Hexane
30
(R)-Pentyl ester
90
35
TLL (T. lanuginosus)
Esterification (Pentanol)
Hexane
30
(R)-Pentyl ester
91
26
CRL (C. rugosa)
Esterification (Pentanol)
Hexane
30
(S)-Pentyl ester
75
10
RCL (R. chinensis)
Hydrolysis
Biphasic (Buffer/Heptane)
30
(R)-Ethyl ester
92.2
N/A (Two-step)
RCL (R. chinensis)
Hydrolysis
Biphasic (Buffer/Heptane)
4
(R)-Ethyl ester
95.0
>40
Self-Validating Experimental Protocols
Protocol A: Enantioselective Esterification using CALB
Objective: Isolate (R)-pentyl 2-methylbutyrate via kinetic resolution.
Preparation: Dry HPLC-grade hexane over freshly activated 4Å molecular sieves for 24 hours.
Validation Checkpoint: Perform Karl Fischer titration. Proceed only if water content is < 100 ppm.
Substrate Loading: In a 50 mL sealed flask, dissolve 10 mmol of racemic 2-methylbutyric acid and 30 mmol of 1-pentanol in 20 mL of the dried hexane.
Initiation: Add 100 mg of immobilized CALB (Novozym 435).
Incubation: Incubate at 30 °C with orbital shaking at 200 rpm for 2 hours.
Monitoring (Crucial Step): Withdraw a 50 µL aliquot at 90 minutes. Derivatize and analyze via chiral GC-FID.
Validation Checkpoint: Calculate conversion (
c
). If
c
is approaching 40-45%, terminate the reaction by filtering out the immobilized enzyme. Do not let
c
exceed 50%, or the ee of the product will degrade rapidly.
Separation: Separate the unreacted (S)-acid from the (R)-ester using a saturated NaHCO₃ wash. The ester remains in the organic layer.
Protocol B: Low-Temperature Biphasic Hydrolysis using RCL
Objective: Isolate highly pure (R)-ethyl 2-methylbutyrate via selective hydrolysis.4[4].
Buffer Preparation: Prepare a 0.05 mol/L KH₂PO₄/K₂HPO₄ buffer and adjust the pH strictly to 7.0. Pre-chill the buffer to 4 °C.
Substrate Loading: Add racemic ethyl 2-methylbutyrate to achieve a 0.2 mol/L concentration in the buffer. Add a small volume of heptane (10% v/v) to create a biphasic system, which protects the enzyme from interfacial denaturation.
Initiation: Add Rhizopus chinensis lipase (RCL) to the chilled mixture.
Incubation: Shake at 200 rpm at a strictly maintained 4 °C for 10 hours.
Validation Checkpoint: Extract a 100 µL sample from the organic layer. Run chiral GC-FID. The area under the curve (AUC) for the (R)-ester should be at least 19x larger than the (S)-ester (indicating >90% ee).
Termination & Extraction: Filter the enzyme. Extract the remaining (R)-ethyl 2-methylbutyrate using cold heptane. The hydrolyzed (S)-acid will remain in the aqueous phase as a salt (adjust pH to 1.0 with HCl to recover the acid via ether extraction if desired).
References
Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases.Chirality (PubMed).
Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution.
Kinetic Resolution of 2-Methylbutyric Acid and Its Ester by Esterification and Hydrolysis with Lipases.
Reaction conditions for the resolution of 2-methylalkanoic acids in esterification and hydrolysis with lipase
Removal of excess acetic acid after esterification reaction
Technical Support Center: Esterification Workflows Topic: Removal of Excess Acetic Acid Post-Reaction The Mechanistic Challenge In Fischer esterifications and anhydride-based acylations, acetic acid is often used in larg...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Esterification Workflows
Topic: Removal of Excess Acetic Acid Post-Reaction
The Mechanistic Challenge
In Fischer esterifications and anhydride-based acylations, acetic acid is often used in large excess to drive the thermodynamic equilibrium toward the ester product, or it is generated as a stoichiometric byproduct[1]. Because acetic acid is highly polar, corrosive, and acts as a catalyst poison in downstream drug development steps, its complete removal is non-negotiable.
As an Application Scientist, I approach this not just as a cleaning step, but as a manipulation of physical chemistry. The optimal removal strategy is dictated by the scale of your reaction. Bench-scale syntheses rely on biphasic aqueous quenching to alter partition coefficients, while pilot and industrial scales utilize thermodynamic phase separations.
Workflow Decision Matrix
Decision matrix and workflow for acetic acid removal based on reaction scale.
Bench-Scale Methodology: The Triphasic Aqueous Workup
Causality & Self-Validation: This protocol exploits acid-base chemistry to alter the partition coefficient of acetic acid. By deprotonating the acid, we convert it into a highly water-soluble sodium salt, forcing it out of the organic product layer[1]. The system is completely self-validating: the visual cessation of gas evolution confirms that neutralization is complete.
Step-by-Step Protocol:
The Initial Water Wash (Bulk Removal): Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of deionized water. Gently invert and vent.
Causality: This step is critical. Water removes the bulk of the catalytic sulfuric acid and the majority of the excess acetic acid[2]. Skipping this step and adding base directly will result in violent, uncontrollable gas evolution[1]. Separate and discard the lower aqueous layer.
The Bicarbonate Wash (Targeted Neutralization): Add a 5% aqueous Sodium Bicarbonate (
NaHCO3
) solution in small portions.
Causality:
NaHCO3
is a weak base that specifically neutralizes the residual acetic acid into sodium acetate and carbonic acid (which decomposes into
H2O
and
CO2
) without being strong enough to hydrolyze your newly formed ester[3].
Self-Validation Check: Shake and vent the funnel frequently. Continue washing with fresh
NaHCO3
aliquots until no further
CO2
bubbling is observed [1]. The absence of pressure buildup validates that the acid has been entirely consumed.
Causality: Brine maximizes the ionic strength of the aqueous phase. This "salting out" effect makes the aqueous layer highly polar, forcing any residual organic product back into the organic layer while simultaneously pulling dissolved micro-droplets of water out of the organic phase[1].
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous Magnesium Sulfate (
MgSO4
) to sequester trace water. Filter to obtain the polished ester[1].
Causality & Self-Validation: At scales >1L, aqueous workups generate unsustainable volumes of aqueous waste. Instead, we manipulate vapor-liquid equilibria. Acetic acid boils at 118°C, which can thermally degrade complex drug intermediates. By introducing an entrainer like toluene, we create a minimum-boiling heterogeneous azeotrope[4].
Step-by-Step Protocol:
Entrainer Addition: Charge the distillation vessel with the crude ester mixture and toluene.
Azeotropic Stripping: Heat the mixture. Toluene and water (the byproduct of the esterification) form a two-liquid-phase azeotrope that boils at 84°C[4].
Phase Separation: Condense the overhead vapor into a Dean-Stark trap.
Causality: The mutual solubility of water and toluene is <0.1% at room temperature[4]. The water phase drops out, and the toluene refluxes back into the column to continue stripping.
Acid Distillation: Once water is removed (driving the reaction to completion), the remaining mixture of acetic acid and toluene can be separated via fractional distillation, recovering the acetic acid from the bottom of the column[4].
Self-Validation Check: The stabilization of the column's overhead vapor temperature at the exact boiling point of the pure ester (or the specific toluene/ester azeotrope) validates that the acetic acid has been successfully stripped.
Quantitative Method Comparison
To assist in process development, the following table summarizes the efficiency and operational parameters of standard acetic acid removal techniques:
Removal Methodology
Optimal Scale
Residual Acetic Acid
Primary Mechanism
Processing Time
Reagent Cost
Sequential Aqueous Workup
< 1 L
< 0.1%
Acid-Base Neutralization
1 - 2 Hours
Low
Azeotropic Distillation
> 1 L
1.0 - 5.0%
Vapor-Liquid Equilibrium
4 - 8 Hours
Medium
Dual Solvent Extraction *
Industrial
< 0.5%
Liquid-Liquid Partitioning
Continuous
High
*Note: Dual solvent extraction (e.g., using ethyl acetate and MTBE) is highly effective for continuous industrial recovery of acetic acid from aqueous streams, optimizing the distribution coefficient[5].
Troubleshooting & FAQs
Q: Why did my separatory funnel pressurize and blow the stopper out during the bicarbonate wash?A: You likely skipped the initial water wash. The crude mixture contains high concentrations of unreacted acetic acid and catalytic sulfuric acid. When
NaHCO3
contacts bulk acid, it generates massive volumes of
CO2
gas instantaneously[1]. Always perform a neutral water wash first to remove the bulk acid[2], and vent the funnel immediately after the first inversion.
Q: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (
NaHCO3
) to neutralize the acetic acid faster?A:No. While NaOH will neutralize the acetic acid rapidly, it is a strong nucleophilic base. Introducing NaOH will initiate base-catalyzed ester hydrolysis (saponification), cleaving your target ester back into the starting alcohol and acetate.
NaHCO3
is a weak base (pH ~8.3) that selectively targets the free acid without breaking the newly formed ester bond[1].
Q: I still smell a sharp, vinegar-like odor after the brine wash. What went wrong?A: The acid-base partition coefficient was not fully exploited. You likely saturated the bicarbonate solution before all the acetic acid was neutralized. Self-Validation failure: You stopped washing before the
CO2
bubbling completely ceased. Re-dissolve your organic layer, test the pH of a new aqueous wash, and perform additional
NaHCO3
extractions until the aqueous layer remains basic (pH > 8).
References
Massachusetts Institute of Technology. "10. Fischer Esterification Part 1." mit.edu. 1
Scribd. "Sodium Bicarbonate and Acetic Acid Reaction." scribd.com. 3
ResearchGate. "Esterification work up - why is this order?" researchgate.net. 2
Google Patents. "US5275702A - Distillation method of separating organic solvents." google.com. 4
AIP Publishing. "Impact on the effect of acetic acid in its aqueous forms on environments and its separations methods." aip.org. 5
Preventing side reactions in the synthesis of acetate esters
Welcome to the technical support center for the synthesis of acetate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acetate ester synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of acetate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acetate ester synthesis and troubleshoot common side reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the highest purity of your target molecules.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered during the synthesis of acetate esters.
Q1: What is the most common method for synthesizing acetate esters, and what is the main challenge?
A1: The most prevalent method is the Fischer-Speier esterification, which involves reacting a carboxylic acid (acetic acid) with an alcohol in the presence of an acid catalyst.[1] The primary challenge with this method is that the reaction is reversible, meaning it can proceed in both the forward (ester formation) and reverse (hydrolysis) directions, which can limit the final product yield.[2][3]
Q2: How can I drive the Fischer esterification reaction towards the product side to improve my yield?
A2: To maximize the yield of the desired ester, the equilibrium of the reaction needs to be shifted to the product side. This can be achieved by:
Using an excess of one reactant: Typically, the less expensive or more easily removable reactant, often the alcohol, is used in excess.[2][3]
Removing water as it forms: Since water is a product of the reaction, its continuous removal will drive the equilibrium forward according to Le Chatelier's principle.[1][2] This can be done using techniques like azeotropic distillation with a Dean-Stark apparatus or by using a drying agent.[1][4]
Q3: What are the typical catalysts used for Fischer esterification?
A3: Strong protic acids are the most common catalysts. Concentrated sulfuric acid (H₂SO₄) is widely used because it also acts as a dehydrating agent, helping to remove the water formed during the reaction.[5][6] Other common catalysts include p-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl).[4][6] Lewis acids can also be employed.[1]
Q4: My tertiary alcohol is not forming an ester under standard Fischer esterification conditions. Why is this happening?
A4: Tertiary alcohols are prone to elimination (dehydration) under the strongly acidic and heated conditions of Fischer esterification, leading to the formation of alkenes as a major side product instead of the desired ester.[1] For these substrates, milder esterification methods should be considered.
Q5: I am observing the formation of an unwanted ether in my reaction. What is causing this?
A5: Ether formation is a common side reaction, especially at higher temperatures, where two alcohol molecules can condense (dehydrate) to form an ether.[7] This is particularly problematic when using a large excess of the alcohol.
Troubleshooting Guides: Common Side Reactions and Their Prevention
This section provides in-depth troubleshooting for specific side reactions you may encounter during acetate ester synthesis.
Issue 1: Low Ester Yield Due to Reversible Reaction
Root Cause: The Fischer esterification is an equilibrium-limited reaction. Without proper control, the reverse reaction (hydrolysis of the ester) will reduce the overall yield.[2]
Troubleshooting Protocol:
Increase Reactant Concentration: Employ a significant excess of the alcohol (typically 3-fold or more) relative to the carboxylic acid.[4][8] This shifts the equilibrium towards the products.
Continuous Water Removal:
Dean-Stark Apparatus: For reactions in a non-polar solvent like toluene or hexane, use a Dean-Stark trap to azeotropically remove water as it is formed.[1][4]
Drying Agents: Incorporate a drying agent like molecular sieves into the reaction mixture to sequester water.[2]
Catalyst Choice: Use a strong acid catalyst like concentrated sulfuric acid, which also acts as a dehydrating agent.[5]
Workflow for Maximizing Ester Yield: ```dot
graph TD {
A[Start: Low Ester Yield] --> B{Is an excess of alcohol being used?};
B -- No --> C[Increase alcohol to >3 molar equivalents];
B -- Yes --> D{Is water being actively removed?};
C --> D;
D -- No --> E["Implement water removal: Dean-Stark trap or drying agents"];
D -- Yes --> F[Reaction Optimized];
E --> F;
}
Caption: Competing pathways of ester and ether formation.
Issue 4: Soap Formation during Transesterification
Root Cause: In base-catalyzed transesterification for biodiesel production (an application of acetate ester synthesis), free fatty acids in the feedstock can react with the alkaline catalyst (e.g., NaOH or KOH) to form soap. [9][10]Water present in the reactants can also hydrolyze triglycerides, generating more free fatty acids and exacerbating the problem.
[9][10]
Troubleshooting Protocol:
Feedstock Pre-treatment: If the feedstock has a high content of free fatty acids (FFAs), pre-treat it with an acid-catalyzed esterification step to convert the FFAs into esters before the base-catalyzed transesterification.
[11]2. Use Anhydrous Reactants: Ensure that the alcohol and oil used are as dry as possible to minimize water-induced hydrolysis and subsequent soap formation.
[9]3. Catalyst Selection: For feedstocks with high FFA content, consider using enzymatic catalysts (lipases) which are not sensitive to FFAs and do not produce soap. [12]However, be aware that enzymatic reactions are typically slower.
[9]
Issue 5: Uncontrolled Polymerization of Vinyl Acetate
Root Cause: The free-radical polymerization of vinyl acetate can be difficult to control, leading to polymers with broad molecular weight distributions or undesired branching. [13]The reaction is highly dependent on temperature and initiator concentration.
[14]
Troubleshooting Protocol:
Controlled Radical Polymerization Techniques: Employ controlled or living radical polymerization methods such as organometallic-mediated radical polymerization (OMRP) to achieve better control over the polymerization process.
[15]2. Optimize Initiator Concentration: The concentration of the initiator determines the number of growing polymer chains. Too little initiator will result in a slow reaction, while too much can lead to the formation of short polymer chains.
[14]3. Precise Temperature Control: Higher temperatures increase the rate of radical formation. Excessive heat can lead to polymer degradation. [14]Maintain a stable and optimized reaction temperature.
Emulsion Polymerization: This method, where the polymerization occurs in an aqueous emulsion, offers excellent heat control and is widely used for producing polyvinyl acetate.
[14]
Purification and Isolation Guide
After the reaction is complete, proper isolation and purification are crucial.
General Purification Workflow:
Neutralization: After cooling the reaction mixture, neutralize the acid catalyst by washing with a basic solution, such as saturated sodium bicarbonate or sodium carbonate, in a separatory funnel. [16][17]This will also remove any unreacted acetic acid.
Aqueous Wash: Wash the organic layer with water or brine to remove any remaining water-soluble impurities and salts.
Drying: Dry the isolated organic layer containing the ester over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
[3]4. Distillation: Purify the final product by distillation to separate the ester from any remaining starting alcohol, byproducts, or solvent. [18][19]Advanced techniques like fractional or vacuum distillation may be necessary depending on the boiling points of the components.
Purification Workflow Diagram:
Caption: Standard purification workflow for acetate esters.
References
Optimization of green and environmentally-benign synthesis of isoamyl acetate in the presence of ball-milled seashells by response surface methodology. (n.d.). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]
Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. (2024, January 19). Atlantis Press. Retrieved March 30, 2026, from [Link]
Controlled radical polymerization of vinyl acetate mediated by a vanadium complex. (n.d.). Dalton Transactions. Retrieved March 30, 2026, from [Link]
Vinyl Acetate Polymerization Reaction. (2026, March 3). VICHEM. Retrieved March 30, 2026, from [Link]
OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. (2020, December 15). Journal of Chemical Technology and Metallurgy. Retrieved March 30, 2026, from [Link]
Optimize Ethyl Acetate Purification with Distillation Techniques. (2026, March 24). Patsnap. Retrieved March 30, 2026, from [Link]
Controlled free radical polymerization of vinyl acetate with cobalt acetoacetonate. (n.d.). Indian Academy of Sciences. Retrieved March 30, 2026, from [Link]
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap. Retrieved March 30, 2026, from [Link]
Enhancing Ethyl Acetate Conversion from Acetic Acid Esterification by Optimizing Reactant Mole Ratio and Reaction Temperature. (2026, January 6). Journal of Chemical Engineering Research Progress. Retrieved March 30, 2026, from [Link]
Optimization of Synthesis of Ethyl Acetate by Response Surface Method and Investigation of Reactive Sorption Effect of Hydrogel. (2022, March 23). DergiPark. Retrieved March 30, 2026, from [Link]
Controlled radical polymerization of vinyl acetate mediated by a vanadium complex. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]
Purification of Fermentation-Derived Acetic Acid By Liquid−Liquid Extraction and Esterification. (2002, April 24). ACS Publications. Retrieved March 30, 2026, from [Link]
Selective esterification of glycerol with acetic acid to diacetin using antimony pentoxide as reusable catalyst. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]
Synthesis, Isolation, and Purification of an Ester. (n.d.). Coach Benner. Retrieved March 30, 2026, from [Link]
The Reaction of Biodiesel: Transesterification. (n.d.). PennState. Retrieved March 30, 2026, from [Link]
Production Methods of Acetate Series Technology Company. (2024, May 24). LinkedIn. Retrieved March 30, 2026, from [Link]
Synthesis and Purification of Ethyl Acetate. (n.d.). Scribd. Retrieved March 30, 2026, from [Link]
Controlled/Living Radical Polymerization of Vinyl Acetate by Degenerative Transfer with Alkyl Iodides. (2003, November 20). ACS Publications. Retrieved March 30, 2026, from [Link]
Active learning-guided catalyst design for selective acetate production in CO electroreduction. (2025, November 10). ResearchGate. Retrieved March 30, 2026, from [Link]
Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions. (2024, August 31). MDPI. Retrieved March 30, 2026, from [Link]
Advantages and disadvantages of transesterification processes for biodiesel production. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]
Chemistry of Acid Anhydrides. (2022, September 25). Chemistry LibreTexts. Retrieved March 30, 2026, from [Link]
Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. (2025, September 29). Technoilogy. Retrieved March 30, 2026, from [Link]
Esterification: the synthesis of isoamyl acetate. (n.d.). University of Colorado Boulder. Retrieved March 30, 2026, from [Link]
Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep. Retrieved March 30, 2026, from [Link]
Site-selective protonation enables efficient carbon monoxide electroreduction to acetate. (2024, January 19). Nature Communications. Retrieved March 30, 2026, from [Link]
Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]
Emerging Risks in the Biodiesel Production by Transesterification of Virgin and Renewable Oils. (2010, October 21). ACS Publications. Retrieved March 30, 2026, from [Link]
Acetic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved March 30, 2026, from [Link]
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved March 30, 2026, from [Link]
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 28). YouTube. Retrieved March 30, 2026, from [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved March 30, 2026, from [Link]
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]
Acetic anhydride as a versatile carbon source in carbonylation reactions. (n.d.). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]
Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. (2018, June 11). ACS Earth and Space Chemistry. Retrieved March 30, 2026, from [Link]
Co-production of acetic anhydride and acetate. (n.d.). Google Patents.
Engineering Catalysts for Selective Ester Hydrogenation. (2020, January 30). ACS Publications. Retrieved March 30, 2026, from [Link]
Acetic anhydride. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]
Process optimization studies for the dehydration of alcohol–water system by inorganic membrane based pervaporation separation using design of experiments (DOE). (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]
Lab 12: Synthesis of an Ester. (n.d.). CSUB. Retrieved March 30, 2026, from [Link]
Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved March 30, 2026, from [Link]
Esterification reaction mechanism - dehydration of alcohol and carboxylic acid. (2014, August 13). YouTube. Retrieved March 30, 2026, from [Link]
The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved March 30, 2026, from [Link]
Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]
Technical Support Center: Optimizing Immobilized Acyltransferase Reactions in Aqueous Media
Welcome to the Biocatalysis Technical Support Center. This guide is designed for researchers and process chemists engineering green biocatalytic workflows using immobilized acyltransferases (such as the highly versatile...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Biocatalysis Technical Support Center. This guide is designed for researchers and process chemists engineering green biocatalytic workflows using immobilized acyltransferases (such as the highly versatile Mycobacterium smegmatis acyltransferase, MsAcT) in water.
Performing transesterification or amidation in bulk water is thermodynamically counterintuitive; hydrolysis is the natural equilibrium state. However, by leveraging kinetic control, hydrophobic microenvironments, and optimized mass transfer, you can drive acyl transfer to near-complete conversion.
Optimization Workflow
Workflow for optimizing immobilized acyltransferase biocatalysis in aqueous media.
Part 1: Immobilization Strategies & Support Selection
Q: Why does my free acyltransferase show high hydrolytic activity, but immobilization improves the synthesis yield?A: The selectivity of an acyltransferase for transesterification over hydrolysis is dictated by the microenvironment surrounding its active site. In bulk water, free enzymes are fully solvated, making water the most abundant nucleophile. By entrapping the enzyme in a hydrophobic matrix—such as a tetramethoxysilane (TMOS) sol-gel network or adsorbing it onto polypropylene beads—you create a localized hydrophobic partition. This restricts bulk water access while allowing hydrophobic substrates (alcohols/amines) to partition into the matrix. For example, entrapping MsAcT in a TMOS gel network has been shown to increase its selectivity for transesterification over hydrolysis by 6.33-fold .
Q: How do I know if my enzyme has successfully bound to the hydrophobic support?A: A self-validating immobilization protocol requires tracking the protein concentration and residual activity in the supernatant. When using polypropylene beads (e.g., Accurel MP 1000), >90% of the enzyme should be adsorbed within 8 hours, and ≥99% by 24 hours . If residual activity remains high in the supernatant after 24 hours, your support may be saturated, or the ionic strength of your immobilization buffer is preventing hydrophobic interactions.
Part 2: Aqueous Reaction Engineering (Kinetic Control)
Q: How do I prevent water from outcompeting my nucleophile (alcohol/amine) in the active site?A: Acyltransferases like MsAcT possess deeply buried active sites connected to the surface by long, hydrophobic access channels. Despite this hydrophobicity, water still enters and competes with acyl acceptors. Molecular dynamics simulations reveal that the flux of alcohol into the active site is concentration-dependent and reaches a maximum at 50–100 mM . At this optimal concentration, the flux of alcohol approaches 50% of the flux of water, allowing the fast kinetics of acyl acceptor binding to outcompete hydrolysis . Troubleshooting tip: Do not overload the reaction with the nucleophile; exceeding 100-200 mM can cause substrate inhibition or disrupt the hydration shell of the immobilized enzyme.
Q: What is the best acyl donor to drive the reaction forward in water?A:Vinyl acetate or isopropenyl acetate . In water, transesterification is a reversible, kinetically controlled process. If you use ethyl acetate, the byproduct (ethanol) can act as a competing nucleophile, driving the reverse reaction. When vinyl acetate is cleaved, the leaving group (vinyl alcohol) rapidly and irreversibly tautomerizes into acetaldehyde. This thermodynamic sink pulls the reaction forward, enabling >99% conversion even in 80% (w/w) water .
Part 3: Step-by-Step Experimental Methodologies
To ensure reproducibility and self-validation, follow this standardized protocol for TMOS sol-gel immobilization and subsequent aqueous acylation.
Protocol A: Hydrophobic Sol-Gel Immobilization of Acyltransferase
Causality Focus: The addition of TMOS creates a highly cross-linked, hydrophobic silica network that physically entraps the enzyme, preventing unfolding while shielding the active site from bulk water.
Preparation: Dissolve purified acyltransferase (e.g., MsAcT, 1-5 mg/mL) in 10 mL of 100 mM sodium phosphate buffer (pH 8.0).
Catalyst Addition: Add sodium fluoride (NaF) to a final concentration of 1 M. Note: NaF acts as a catalyst for the sol-gel polymerization process.
Silane Addition: In a fume hood, rapidly add 3 mmol of Tetramethoxysilane (TMOS) to the buffered enzyme solution.
Gelation: Vortex the mixture vigorously for 10 seconds, then gently shake by hand until the solution turns opaque and viscous (typically 1-5 minutes).
Aging: Seal the vessel and let it stand at 4 °C for 12 hours. This aging process allows the silica network to fully condense around the protein.
Washing & Validation: Centrifuge the gel, collect the supernatant, and wash the pellet 3 times with distilled water.
Self-Validation Step: Assay the combined supernatant and washes for hydrolytic activity (e.g., using p-nitrophenyl acetate). The absence of activity confirms complete entrapment.
Drying: Lyophilize or air-dry the immobilized biocatalyst at room temperature until a constant weight is achieved.
Protocol B: Aqueous Acylation Reaction
Reaction Setup: In a 10 mL screw-cap vial, add 80% (w/w) water (or phosphate buffer, pH 8.0) relative to the total reaction mass.
Substrate Loading: Add the nucleophile (e.g., 2-phenylethanol) to a final concentration of 50–100 mM to maximize channel flux .
Acyl Donor: Add vinyl acetate at a 2:1 molar ratio relative to the nucleophile.
Biocatalysis: Add 10-20 mg of the TMOS-immobilized acyltransferase.
Control Step: Set up a parallel vial using an equivalent unit of free enzyme to validate the immobilization advantage.
Incubation: Agitate at 200 rpm at 40 °C for 30 to 300 minutes.
Termination & Recovery: Extract the product (e.g., 2-phenethyl acetate) using an organic solvent like ethyl acetate or hexane. Filter the organic phase to recover the immobilized enzyme for the next cycle.
Part 4: Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for acyltransferase-mediated esterification in water, contrasting free versus immobilized systems.
Parameter
Free Acyltransferase (MsAcT)
Immobilized Acyltransferase (TMOS)
Causality / Rationale
Synthesis/Hydrolysis Ratio
Baseline (1x)
6.33x increase
Sol-gel matrix restricts bulk water access to the active site .
Optimal Nucleophile Conc.
< 50 mM (prone to hydrolysis)
50 - 100 mM
Maximizes alcohol flux through the hydrophobic access channel .
Acyl Donor
Ethyl acetate (reversible)
Vinyl acetate (irreversible)
Tautomerization of vinyl alcohol to acetaldehyde prevents reverse reaction.
Donor:Acceptor Molar Ratio
> 10:1 (forces equilibrium)
2:1
High local concentration in the sol-gel reduces the need for massive donor excess.
Water Content
< 10% (requires co-solvents)
80% (w/w)
Immobilization protects the enzyme, allowing true aqueous green chemistry.
Recyclability
0 cycles (cannot be recovered)
> 10 cycles
Physical entrapment prevents enzyme leaching and thermal denaturation .
References
[1] Li, H., Qin, F., Huang, L., Jia, W., Zhang, M., Li, X., & Shu, Z. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. RSC Advances. Available at:[Link]
[2] Pellis, A., et al. (2024). Mycobacterium smegmatis acyltransferase catalyzes the synthesis of esters and polyesters. RSC Sustainability. Available at:[Link]
[3] Balke, K., et al. (2024). Beyond the Chemical Step: The Role of Substrate Access in Acyltransferase from Mycobacterium smegmatis. ACS Catalysis. Available at:[Link]
[4] Müller, et al. (2020). Sequence-Based Prediction of Promiscuous Acyltransferase Activity in Hydrolases. Angewandte Chemie. Available at:[Link]
Reference Data & Comparative Studies
Validation
Determination of Enantiomeric Excess for 2-Methylbutyl Acetate: A Comparative Technical Guide
Executive Summary 2-Methylbutyl acetate is a highly volatile, chiral ester that plays a critical role in flavor chemistry, fragrance development, and entomological research. While the (S)-enantiomer is naturally ubiquito...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methylbutyl acetate is a highly volatile, chiral ester that plays a critical role in flavor chemistry, fragrance development, and entomological research. While the (S)-enantiomer is naturally ubiquitous in fruits and fermented beverages due to its origin from the1 [1], the presence of (R)-2-methylbutyl acetate often serves as a critical biomarker for synthetic adulteration or specific insect pheromone pathways. Accurately determining the enantiomeric excess (ee) of this compound is essential for authenticity testing and quality control. However, its high volatility and lack of a strong UV chromophore present unique analytical challenges that render many traditional chiral resolution techniques ineffective.
Mechanistic Comparison of Analytical Modalities
When selecting an analytical method for the chiral resolution of 2-methylbutyl acetate, researchers must evaluate the physicochemical properties of the analyte against the detection mechanisms of the instrument.
Chiral Gas Chromatography (GC-MS/FID) - The Gold Standard
Causality & Mechanism: GC is inherently suited for 2-methylbutyl acetate due to the molecule's high vapor pressure and thermal stability. Chiral GC utilizes derivatized cyclodextrins (e.g.,
β
-DEX 325 or
γ
-cyclodextrin) coated on the stationary phase. Enantiomeric resolution occurs via the formation of transient, diastereomeric inclusion complexes between the chiral ester and the hydrophobic cavity of the cyclodextrin. The (S)-enantiomer typically forms a slightly less stable complex with
β
-cyclodextrin derivatives than the (R)-enantiomer, leading to its earlier elution, a phenomenon well-documented in2 [2].
Causality & Mechanism: HPLC is generally suboptimal for this specific ester. 2-Methylbutyl acetate is an aliphatic ester lacking a conjugated
π
-system, meaning it has negligible UV absorbance above 210 nm. Detecting it requires low-wavelength UV (which is highly susceptible to mobile phase solvent interference) or Refractive Index (RI) detection (which lacks the sensitivity required for trace analysis). Furthermore, the compound's volatility introduces a high risk of sample loss during standard LC sample preparation and solvent evaporation steps.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents
Causality & Mechanism: While
1
H-NMR using chiral lanthanide shift reagents (e.g., Eu(hfc)
3
) can theoretically resolve the enantiomers by inducing differential chemical shifts, this method requires high analyte concentrations (typically >1 mg/mL) and high-purity isolates. It is entirely impractical for complex matrices like 3 [3] where 2-methylbutyl acetate exists at trace sub-threshold levels (
μ
g/L).
To ensure trustworthiness and scientific integrity, the following GC-MS protocol incorporates a self-validating feedback loop using racemic standards to prevent peak misidentification due to retention time drift.
Materials & Reagents:
Analytical standard: Racemic 2-methylbutyl acetate and enantiopure (S)-2-methylbutyl acetate.
Column:β
-DEX 325 (30 m × 0.25 mm i.d., 0.25
μ
m film thickness) or an equivalent enantioselective
γ
-cyclodextrin phase.
Extraction: Headspace Solid-Phase Microextraction (HS-SPME) using a DVB/CAR/PDMS fiber.
Step-by-Step Methodology:
Sample Extraction (HS-SPME): Equilibrate 5 mL of the sample matrix in a 20 mL sealed headspace vial at 40°C for 15 minutes. Expose the SPME fiber to the headspace for 30 minutes.
Causality: HS-SPME avoids solvent masking in the chromatogram and prevents the loss of highly volatile esters that inevitably occurs during the concentration steps of liquid-liquid extraction.
System Suitability & Validation (Critical Step): Before analyzing unknown samples, inject the racemic 2-methylbutyl acetate standard. Adjust the initial oven temperature and ramp rate until baseline resolution (
Rs≥1.5
) is achieved.
Self-Validation: By proving the column can resolve the (R) and (S) enantiomers prior to sample runs, you eliminate the risk of false negatives. Under standard conditions (e.g., 30°C for 1 min, 1°C/min to 80°C), the (S)-enantiomer elutes approximately 17 seconds before the (R)-enantiomer.
Sample Injection & Desorption: Desorb the SPME fiber in the GC injection port at 200°C for 1 minute in splitless mode.
Chromatographic Separation: Run the optimized temperature program.
Causality: The slow initial ramp (1°C/min) is crucial; chiral recognition relies on subtle thermodynamic differences in inclusion complex stability, which are easily overwhelmed and bypassed at higher thermal energies.
Co-injection Verification: Spike a duplicate sample with the racemic standard. The peak areas of both the (R) and (S) isomers should increase proportionally without peak splitting, confirming that matrix effects are not shifting the retention times.
ee Calculation: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula:
%ee=AreaS+AreaR∣AreaS−AreaR∣×100
Workflow Visualization
Workflow for enantiomeric excess determination of volatile chiral esters using GC-MS.
References
Quantitation and Enantiomeric Ratios of Aroma Compounds Formed by an Ehrlich Degradation of l-Isoleucine in Fermented Foods. Journal of Agricultural and Food Chemistry (ACS Publications).1
Pathway Analysis of Branched-Chain Ester Biosynthesis in Apple Using Deuterium Labeling and Enantioselective Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry (ACS Publications).2
2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma. Food Chemistry (PubMed).3
Comparative Cross-Reactivity of 2R-Methylbutyl Acetate in Enzymatic Assays: A Biocatalytic Guide
2R-Methylbutyl acetate is a highly valued branched-chain ester responsible for the characteristic fruity, apple, and blackberry aromatic notes in foods and beverages. In the fields of flavor engineering and biocatalysis,...
Author: BenchChem Technical Support Team. Date: April 2026
2R-Methylbutyl acetate is a highly valued branched-chain ester responsible for the characteristic fruity, apple, and blackberry aromatic notes in foods and beverages. In the fields of flavor engineering and biocatalysis, understanding how various enzymes—such as esterases, lipases, and alcohol acetyltransferases (AATs)—interact with this specific enantiomer compared to its structural analogs is critical.
This guide provides an in-depth comparative analysis of 2R-methylbutyl acetate's cross-reactivity and enantioselectivity against alternative substrates like isoamyl acetate (3-methylbutyl acetate) and straight-chain aliphatic esters.
Molecular Context & Enzymatic Pathways
The biosynthesis and biodegradation of 2R-methylbutyl acetate depend heavily on the steric recognition of the enzyme's active site. In natural systems, such as apple cultivars, the ester is synthesized from L-isoleucine via 2-methylbutanol, which is then esterified by AATs ()[1]. Conversely, in industrial biocatalysis and flavor modulation, carboxylesterases and lipases are deployed to selectively hydrolyze or synthesize these esters.
The structural difference between 2-methylbutyl acetate and isoamyl acetate lies solely in the position of the methyl branch. This single-carbon shift from the
β
-position (isoamyl) to the
α
-position (2-methylbutyl) introduces significant steric hindrance near the ester bond, fundamentally altering enzyme binding kinetics.
Enzymatic synthesis and hydrolysis pathways of 2R-methylbutyl acetate.
Cross-Reactivity Profiles: 2R-Methylbutyl Acetate vs. Alternatives
When evaluating enzyme cross-reactivity, 2R-methylbutyl acetate is frequently benchmarked against isoamyl acetate and standard assay substrates like p-nitrophenyl acetate.
For instance, the cold-adapted esterase EaEST from Exiguobacterium antarcticum demonstrates robust hydrolytic activity toward standard short-chain esters but exhibits reduced turnover when faced with the
α
-branched 2-methylbutyl acetate ()[2]. In contrast, plant-derived esterases like SlCXE1 (found in tomatoes) have evolved to accommodate a broader range of bulky, branched fruit volatiles, showing high cross-reactivity with both isoamyl and 2-methylbutyl acetates ()[3].
Quantitative Comparison of Substrate Specificity
The table below summarizes the relative hydrolytic and synthetic activities of key enzymes, illustrating the impact of substrate structure on catalytic efficiency.
Steric hindrance at C2 restricts access to the catalytic triad[4].
SlCXE1
Isoamyl acetate
High
Preferred natural substrate; branch at C3 allows deeper pocket entry[3].
SlCXE1
2-Methylbutyl acetate
Moderate
Cross-reactivity observed, but lower affinity than the C3-branched isomer[3].
CAL-B
2-Methylbutyl acetate
Moderate
Robust esterification in organic solvents; modest enantioselectivity[5].
Enantioselectivity in Biocatalysis
Enzymatic discrimination between the 2R and 2S enantiomers is a cornerstone of flavor authentication. Natural fermentations and fruit ripening predominantly yield the (S)-enantiomer, which is associated with fresh blackberry and apple notes at sub-threshold concentrations ()[6].
However, chemically synthesized 2-methylbutyl acetate is a racemic mixture. Lipases, particularly Candida antarctica lipase B (CAL-B), are utilized to resolve these racemates. CAL-B exhibits modest but highly reliable enantioselectivity in organic solvents, preferentially esterifying the (R)-enantiomer of branched carboxylic acids and alcohols due to the specific topology of its stereospecificity pocket ()[5].
Validated Experimental Protocols
To objectively measure cross-reactivity and enantiomeric preference, assays must be self-validating. The following protocols detail the methodologies for kinetic screening and structural validation.
Step-by-step experimental workflow for evaluating enzyme cross-reactivity.
Purpose: Rapid quantification of esterase cross-reactivity across multiple branched substrates.
Causality: The hydrolysis of 2R-methylbutyl acetate releases acetic acid. By incorporating a pH indicator (e.g., phenol red) in a weakly buffered solution, the generation of protons translates directly into a measurable spectrophotometric shift. This allows for real-time kinetic tracking without the bottleneck of chromatographic separation.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 20 mM Tris-HCl buffer (pH 8.0) containing 100 mM NaCl and 0.01% phenol red. Note: The low buffer capacity is intentional to ensure sensitivity to proton release.
Substrate Emulsification: Dissolve 2R-methylbutyl acetate, 2S-methylbutyl acetate, and isoamyl acetate in dimethyl sulfoxide (DMSO) to create 100 mM stock solutions. Dilute to a final concentration of 1-10 mM in the reaction buffer.
Enzyme Addition: Introduce 10 µg of purified esterase (e.g., EaEST or SlCXE1) into 100 µL of the substrate mixture in a 96-well microplate.
Kinetic Monitoring: Record the absorbance continuously at 558 nm (the isosbestic point of phenol red) and 405 nm using a microplate reader at 25°C for 30 minutes.
Validation & Controls: Run a parallel blank containing the substrate and buffer without the enzyme to establish a spontaneous hydrolysis baseline. The system is self-validating: if the blank shifts, the substrate stock has degraded.
Protocol B: Enantioselective GC-MS Validation
Purpose: Determining the enantiomeric excess (ee) and specific stereopreference of lipases.
Causality: Because 2R- and 2S-methylbutyl acetate possess identical mass spectra and boiling points, standard non-polar columns fail to resolve them. Utilizing a
β
-cyclodextrin chiral stationary phase introduces transient diastereomeric inclusion complexes. The slight differences in the stability of these complexes allow for baseline resolution of the enantiomers.
Step-by-Step Methodology:
Sample Extraction: Terminate the enzymatic reaction using liquid-liquid extraction with HPLC-grade hexane (1:1 v/v). Vortex for 2 minutes and centrifuge at 5,000 x g to separate the organic layer.
GC-MS Configuration: Inject 1 µL of the organic phase into a GC-MS equipped with a heptakis(2,3,6-tri-O-ethyl)-
β
-cyclodextrin chiral column (30 m × 0.25 mm i.d.).
Thermal Gradient: Set the initial oven temperature to 40°C (hold for 2 min), ramp at 2°C/min to 100°C, and then 10°C/min to 180°C.
Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the characteristic fragment ions (m/z 43, 70, and 87) for methylbutyl acetates.
Validation & Controls: Inject a known racemic standard of (R/S)-2-methylbutyl acetate prior to the samples. Baseline separation of the two peaks validates the chiral column's resolving power.
References
Crystal Structure and Functional Characterization of an Esterase (EaEST) from Exiguobacterium antarcticum
Source: PLOS One / PubMed Central
URL:[Link]
Role of an esterase in flavor volatile variation within the tomato clade
Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central
URL:[Link]
Synthesis of flavor and fragrance esters using Candida antarctica lipase
Source: Applied Microbiology and Biotechnology / Springer
URL:[Link]
2-Methylbutyl Acetate in wines: Enantiomeric Distribution and Sensory Impact on Red Wine Fruity Aroma
Source: Molecules / MDPI
URL:[Link]
Pathway Analysis of Branched-Chain Ester Biosynthesis in Apple Using Deuterium Labeling and Enantioselective Gas Chromatography−Mass Spectrometry
Source: Journal of Agricultural and Food Chemistry / ACS Publications
URL:[Link]
A Comparative Analysis of 2-Methylbutyl Acetate's Odor Threshold Across Diverse Matrices
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Chameleon-Like Nature of an Aroma Compound 2-Methylbutyl acetate, a key contributor to the characteristic frui...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Chameleon-Like Nature of an Aroma Compound
2-Methylbutyl acetate, a key contributor to the characteristic fruity aroma of apples and bananas, is a widely utilized compound in the flavor, fragrance, and pharmaceutical industries.[1][2] Its perception, however, is not a fixed attribute but rather a dynamic property heavily influenced by the chemical environment in which it is present. The concentration at which an odor becomes detectable by the human olfactory system is known as the odor threshold. For 2-methylbutyl acetate, this threshold is not a singular value but a range that shifts, sometimes dramatically, depending on the matrix—be it air, an aqueous solution, or a lipid-rich environment. Understanding these matrix-induced variations is paramount for researchers developing products where aroma plays a critical role, from novel food formulations to the masking of off-notes in pharmaceuticals.
This guide will explore the theoretical underpinnings and provide practical, data-driven comparisons of 2-methylbutyl acetate's odor threshold in different matrices. We will examine the physicochemical interactions that govern its release and perception and present detailed methodologies for its determination, empowering researchers to conduct their own robust and reliable assessments.
The Decisive Role of the Matrix: Why Context is Everything
The "matrix" refers to the bulk of the substance that contains the volatile aroma compound.[3] The composition of this matrix—be it the air we breathe, the water in a beverage, or the fats in a food product—profoundly impacts the volatility and, consequently, the perceived intensity and threshold of an aroma compound like 2-methylbutyl acetate. This phenomenon, known as the matrix effect, is a result of complex physicochemical interactions between the aroma molecule and the surrounding components.
Physicochemical Principles at Play
The release of a volatile compound from a matrix is primarily governed by its partitioning behavior, which can be understood through its partition coefficient . The octanol-water partition coefficient (log P) is a widely used measure of a compound's hydrophobicity. A higher log P value indicates a greater affinity for a non-polar (oily) environment over a polar (watery) one. For 2-methylbutyl acetate, the estimated log P is 2.158, signifying its preference for lipid-based matrices.[4]
This preference has significant implications for its odor threshold:
In Aqueous Matrices (e.g., Water, Beverages): Due to its hydrophobic nature, 2-methylbutyl acetate will have a higher tendency to escape the water phase and enter the headspace, where it can be detected by the nose. This generally leads to a lower odor threshold in aqueous solutions compared to more complex matrices.
In Lipid-Rich Matrices (e.g., Oils, High-Fat Foods): The lipophilic ("fat-loving") nature of 2-methylbutyl acetate causes it to be more readily dissolved and retained within the oil phase.[3] This reduces its concentration in the headspace, thereby increasing its odor threshold. The aroma is effectively "trapped" by the fat.
In Protein and Carbohydrate-Containing Matrices: Proteins and polysaccharides can also bind flavor compounds through various mechanisms, including hydrophobic interactions and the formation of inclusion complexes.[3] This binding can further reduce the volatility of the aroma compound, leading to a higher odor threshold.
The following diagram illustrates the factors influencing the release of 2-methylbutyl acetate from a food matrix.
Caption: Factors influencing the release of 2-methylbutyl acetate.
Quantitative Comparison of Odor Thresholds
The following table summarizes the reported odor threshold values for 2-methylbutyl acetate in different matrices. It is important to note that these values can vary depending on the specific methodology and the sensory panel used for determination.
Note: The value for apple juice was originally reported in µL/L and has been converted to an approximate ppb value for comparison, assuming a density similar to water. The significant difference between the threshold in air/water and in a complex matrix like apple juice highlights the profound impact of the matrix.
The data clearly demonstrates that the odor threshold of 2-methylbutyl acetate is significantly higher in a complex food matrix like apple juice compared to air or water. This is attributed to the interactions with sugars, organic acids, and other components present in the juice, which reduce its volatility.
Experimental Protocols for Odor Threshold Determination
To ensure the scientific integrity and reproducibility of odor threshold measurements, standardized methodologies are crucial. This section provides detailed protocols for both sensory analysis and instrumental techniques.
Sensory Analysis: The Human Detector
The most widely accepted standard for determining odor and taste thresholds is the ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits .[3][8][9] This method relies on a panel of trained human assessors to determine the concentration at which a substance becomes detectable.
Panelist Selection and Training:
Recruit a panel of at least 15-20 individuals.
Screen panelists for their ability to detect the target odorant at low concentrations.
Train the selected panelists on the forced-choice methodology and the specific aroma characteristics of 2-methylbutyl acetate.
Sample Preparation:
Prepare a stock solution of 2-methylbutyl acetate in the desired matrix (e.g., deionized water, vegetable oil).
Create a series of dilutions from the stock solution, typically with a dilution factor of 2 or 3 between each step. The concentration range should span from well below the expected threshold to clearly detectable levels.
Presentation of Samples (Forced-Choice Method):
Present each panelist with a set of three samples (a triad), where one sample contains the diluted 2-methylbutyl acetate and the other two are blanks (the matrix without the added odorant).
The order of presentation within the triad should be randomized.
Instruct the panelists to sniff each sample and identify the one that is different from the other two, even if they are not certain. This is the "forced-choice" aspect.
Ascending Concentration Series:
Begin with the lowest concentration and present the triads in increasing order of concentration.
Record whether each panelist correctly identifies the odorous sample at each concentration level.
Data Analysis and Threshold Calculation:
The individual threshold for each panelist is calculated as the geometric mean of the last concentration at which they could not detect the odor and the first concentration at which they could.
The group threshold is then calculated as the geometric mean of the individual thresholds.
The following diagram illustrates the workflow for the ASTM E679-19 sensory analysis.
Caption: ASTM E679-19 Sensory Analysis Workflow.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[10][11][12] It allows for the identification of odor-active compounds in a complex mixture and can be used to estimate their odor thresholds.
Sample Preparation and Extraction:
Extract the volatile compounds from the sample matrix using an appropriate technique, such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
The choice of extraction method will depend on the matrix and the target analyte.
Gas Chromatographic Separation:
Inject the extracted volatiles into a gas chromatograph equipped with a suitable capillary column.
The GC separates the individual compounds based on their boiling points and chemical properties.
Olfactometry Detection:
The effluent from the GC column is split, with one portion going to a conventional detector (e.g., a mass spectrometer for identification) and the other to a sniffing port.
A trained assessor sniffs the effluent from the sniffing port and records the retention time and a description of any detected odors.
Aroma Extract Dilution Analysis (AEDA):
To determine the odor potency of the compounds, a technique called Aroma Extract Dilution Analysis (AEDA) is often employed.
The original extract is serially diluted, and each dilution is analyzed by GC-O.
The highest dilution at which an odor is still detectable is recorded as the flavor dilution (FD) factor. A higher FD factor indicates a more potent odorant.
Data Analysis:
The data from the GC-O analysis provides an "olfactogram," which is a plot of odor intensity or detection frequency versus retention time.
By comparing the olfactogram with the chromatogram from the conventional detector, the odor-active compounds can be identified.
The following diagram illustrates the GC-O experimental setup.
Caption: Gas Chromatography-Olfactometry (GC-O) Setup.
Conclusion: A Call for Matrix-Specific Thresholds
The evidence presented in this guide unequivocally demonstrates that the odor threshold of 2-methylbutyl acetate is not a fixed value but is highly dependent on the matrix in which it is perceived. The significant differences observed between its threshold in simple matrices like air and water versus complex food matrices underscore the critical importance of determining odor thresholds in the specific medium of interest.
For researchers and developers in the food, beverage, and pharmaceutical industries, relying on odor threshold data from a single, unrepresentative matrix can lead to inaccurate predictions of aroma perception and, ultimately, to product failure. By understanding the physicochemical principles of matrix effects and employing robust, standardized methodologies such as ASTM E679-19 and Gas Chromatography-Olfactometry, scientists can gain a more accurate and nuanced understanding of how aroma compounds will behave in their specific applications. This knowledge is essential for the successful development of products with desirable and consistent sensory profiles.
ASTM International. (2019). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (ASTM E679-19). Retrieved from [Link]
Plotto, A., Margaría, C. A., Goodner, K. L., & Baldwin, E. A. (2009). LINEAR REGRESSIONS OF ODOR THRESHOLDS IN JUICE AND PUBLISHED THRESHOLDS.... ResearchGate. Retrieved from [Link]
Taylor, A. J. (1996). Volatile flavor release from foods during eating. Critical reviews in food science and nutrition, 36(8), 765-784.
ASTM International. (2019). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (ASTM E679-19). Retrieved from [Link]
ASTM International. (2019). Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits1. Retrieved from [Link]
ANSI Webstore. (n.d.). ASTM E679-19 Red - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (Standard + Redline PDF Bundle). Retrieved from [Link]
Brattoli, M., Cisternino, E., Dambruoso, P. R., de Gennaro, G., Giungato, P., Mazzone, A., ... & Tutino, M. (2013). Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds. Sensors, 13(12), 16759-16800.
GenTech Scientific. (2021, January 27). Gas Chromatography Olfactometry in Food Flavor Analysis. Retrieved from [Link]
D'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography–olfactometry in food flavour analysis.
Schieberle, P., & Molyneux, R. J. (2019). Chapter 9: Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. In Recent Advances in the Analysis of Food and Flavors (pp. 337-399).
Abraham, M. H., & Acree, W. E. (2014).
PubChem. (n.d.). 2-Methylbutyl Acetate. Retrieved from [Link]
The Good Scents Company. (n.d.). 2-methyl butyl acetate. Retrieved from [Link]
Katritzky, A. R., Kuanar, M., Slavov, S., Dobchev, D. A., & Karelson, M. (2010).
Blank, I. (2002). Analysis of food flavourings by gas chromatography-olfactometry. In Flavour Research at the Dawn of the Twenty-first Century: Proceedings of the 10th Weurman Flavour Research Symposium (pp. 43-48).
FEMA. (n.d.). Odor Detection Thresholds & References. Retrieved from [Link]
Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
U.S. Environmental Protection Agency. (1998). Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method. Retrieved from [Link]
Spector, A. A., & Hoak, J. C. (1969). Binding of long-chain fatty acids to bovine serum albumin. Journal of Biological Chemistry, 244(12), 3249-3257.
Rowan, D. D., Allen, J. M., Fielder, S., & Hunt, M. B. (1999). Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apples Using Deuterium-Labeled Substrates. Journal of Agricultural and Food Chemistry, 47(7), 2583-2588.
Al-Ostath, A., & Al-Qatati, A. (2023). Selective Binding of Bovine Serum Albumin (BSA): A Comprehensive Review. Biointerface Research in Applied Chemistry, 13(6), 555.
Livesey, G., & Lund, P. (1982). Binding of branched-chain 2-oxo acids to bovine serum albumin. Biochemical Journal, 204(1), 265-272.
Liénard, B. M., Selevsek, N., Tora, M., Cazenave, M., Howes, C. G., Lomas, D. A., ... & Irving, J. A. (2017). Identification of peptide binding sites within BSA using rapid, laser-induced covalent cross-linking combined with high-performance mass spectrometry. Scientific reports, 7(1), 1-13.
Ferrara, D., Salafia, F., Maggi, F., & Cincinelli, A. (2024). Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and d.
CEM Corporation. (n.d.). The Extraction of Fat from Low Middle and High-Fat Foods. Retrieved from [Link]
Eurofins. (n.d.). Migration of Plasticizers into Food. Retrieved from [Link]
A Senior Application Scientist's Guide to Immobilized Lipases for Kinetic Resolution
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Among the array of techniques available, enzymatic kinetic resolu...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Among the array of techniques available, enzymatic kinetic resolution stands out for its mild reaction conditions and high selectivity.[1] At the heart of this process are lipases, which, when immobilized, become robust and reusable biocatalysts. This guide provides a comparative analysis of different immobilized lipases for kinetic resolution, offering field-proven insights and actionable experimental data to inform your selection and optimize your reactions.
The "Why": Understanding Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase.[2] This difference in reaction rates allows for the separation of the two enantiomers. The ideal kinetic resolution achieves 50% conversion, yielding the product as a single enantiomer and leaving the unreacted starting material as the other enantiomer, both with high enantiomeric excess (ee).[3]
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), also known as the selectivity factor (s).[4][5] A higher E value signifies greater discrimination between the enantiomers by the enzyme. For practical applications, an E value above 30 is considered good, while values exceeding 200 are deemed excellent.[5]
Immobilization of lipases is crucial for their practical application. It not only simplifies the separation of the catalyst from the reaction mixture but also often enhances the enzyme's stability, activity, and reusability.[6][7] The choice of the lipase, the immobilization support, and the reaction conditions are all critical factors that dictate the success of the kinetic resolution.
The "Who": A Comparative Look at Key Immobilized Lipases
While numerous lipases have been explored for kinetic resolution, a few have emerged as the workhorses of the field. This section provides a comparative overview of some of the most commonly used immobilized lipases.
Candida antarctica Lipase B (CALB): The Gold Standard
Lipase B from Candida antarctica (CALB) is arguably the most widely used and versatile biocatalyst for kinetic resolution.[8] It is commercially available in an immobilized form, most notably as Novozym 435, where it is adsorbed onto a macroporous acrylic resin.[9]
Strengths:
Broad Substrate Scope: CALB demonstrates excellent performance in the resolution of a wide range of substrates, including primary and secondary alcohols, amines, and acids.[8][10]
High Enantioselectivity: It frequently exhibits very high E values, often exceeding 200, leading to products with excellent enantiomeric purity.[11]
Robustness and Stability: Novozym 435 is known for its high stability in organic solvents and at elevated temperatures, allowing for a wide operational window.[9]
Predictable Stereopreference: CALB generally follows Kazlauskas' rule, acylating the (R)-enantiomer of secondary alcohols. This predictability is advantageous in designing synthetic routes.
Considerations:
Cost: As a highly refined commercial product, Novozym 435 can be more expensive than other lipase preparations.
Support Effects: The properties of the support can influence the lipase's selectivity. It has been observed that Novozym 435 can display different selectivity compared to CALB adsorbed on other hydrophobic supports.[12]
Burkholderia cepacia Lipase (BCL)
Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) is another popular choice for kinetic resolutions, often used for the resolution of secondary alcohols.[3]
Strengths:
High Activity: BCL often exhibits high catalytic activity.
Good Enantioselectivity: It can provide high enantioselectivity for a range of substrates.[3]
Considerations:
Variable Performance: The performance of BCL can be more substrate-dependent compared to CALB.
Pseudomonas fluorescens Lipase (PFL)
Lipase from Pseudomonas fluorescens is also a valuable biocatalyst in kinetic resolutions.
Strengths:
Effectiveness with Specific Substrates: PFL has shown excellent results in the kinetic resolution of specific compounds, such as 3-aryl-3-hydroxypropanoates.[13]
Considerations:
Immobilization is Key: The activity and enantioselectivity of PFL can be significantly tuned through different immobilization techniques.[13]
Other Notable Lipases
Candida rugosa Lipase (CRL): Often used for the esterification of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[14] Its performance can be significantly enhanced through immobilization in micro-emulsion-based organogels.[15]
Aspergillus niger Lipase (ANL): Has been successfully used in the kinetic resolution of ketoprofen when immobilized on a silica surface.[14]
Rhizomucor miehei Lipase (RML): Another lipase used in the esterification of NSAIDs.[14]
Data-Driven Comparison of Immobilized Lipases
The following tables summarize experimental data from various studies, providing a direct comparison of the performance of different immobilized lipases in the kinetic resolution of various substrates.
Experimental Design and Workflow: A Practical Guide
To achieve successful kinetic resolution, a systematic approach to experimental design is paramount. The following section outlines a general protocol and the key parameters to consider.
General Experimental Protocol for Kinetic Resolution of a Racemic Alcohol
This protocol provides a starting point for the kinetic resolution of a racemic secondary alcohol using an immobilized lipase.
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
Anhydrous organic solvent (e.g., toluene, hexane, or MTBE)
Reaction vessel (e.g., sealed vial with a magnetic stirrer)
Thermostatic bath or shaker
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
Enzyme Preparation: Dry the immobilized lipase under vacuum to remove any residual water, which can interfere with the reaction.
Reaction Setup: To a sealed vial, add the racemic alcohol, the organic solvent, and the acyl donor. A typical molar ratio of acyl donor to substrate is 1.5:1 to 2:1.
Initiation: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 10-50 mg per mmol of substrate.
Reaction: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 30-50 °C) and agitation speed.
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them for conversion and enantiomeric excess of both the substrate and the product.
Termination: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized lipase.
Work-up and Analysis: The filtrate contains the acylated product and the unreacted alcohol. These can be separated by techniques such as column chromatography. The enantiomeric excess of both fractions is then determined using chiral GC or HPLC.
Enzyme Recycling: The filtered immobilized lipase can be washed with a suitable solvent, dried, and reused in subsequent reactions.
Causality Behind Experimental Choices
Choice of Acyl Donor: Enol esters like vinyl acetate or isopropenyl acetate are often preferred as they generate a volatile byproduct (acetaldehyde or acetone, respectively), which shifts the reaction equilibrium towards the product side, leading to irreversible acylation.[21]
Solvent Selection: The choice of solvent can significantly impact the enzyme's activity and enantioselectivity.[4] Non-polar, hydrophobic solvents like hexane or toluene are generally good choices as they do not strip the essential water layer from the enzyme's surface.
Temperature Control: While higher temperatures can increase the reaction rate, they may negatively affect the enzyme's stability and enantioselectivity. An optimal temperature needs to be determined for each specific system.[4]
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Caption: Principle of lipase-catalyzed kinetic resolution of a racemic substrate.
Concluding Remarks
The selection of an immobilized lipase for kinetic resolution is a critical decision that can significantly impact the efficiency and economic viability of a synthetic process. While Novozym 435 (immobilized CALB) often serves as the first choice due to its broad applicability and high performance, a comparative analysis of other lipases can unveil more suitable or cost-effective alternatives for specific applications. By understanding the strengths and weaknesses of different immobilized lipases and systematically optimizing reaction parameters, researchers can harness the power of biocatalysis to produce enantiomerically pure compounds with high efficiency and selectivity.
References
Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B | The Journal of Organic Chemistry - ACS Publications.
Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B - MDPI.
Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability | Request PDF - ResearchGate.
Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B | The Journal of Organic Chemistry - ACS Publications.
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC.
Lipase Immobilization on Siliceous Supports: Application to Synthetic Reactions.
Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry.
A simple method to determine concentration of enantiomers in enzyme-catalyzed kinetic resolution - PubMed.
Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols - MDPI.
Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC.
Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti - JOCPR.
COMMUNICATIONS - The Scripps Center for Metabolomics and Mass Spectrometry.
Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution - Benchchem.
Kinetic Studies of Lipase from Candida rugosa A Comparative Study Between Free and Immobilized Enzyme onto Porous Chitosan Beads - ResearchGate.
18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books.
The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method - MDPI.
Application of lipases in kinetic resolution of racemates - PubMed.
Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters - ResearchGate.
In-Situ Monitoring of Enantiomeric Excess During a Catalytic Kinetic Resolution | ACS Catalysis - ACS Publications.
Double Immobilized Lipase for the Kinetic Resolution of Secondary Alcohols.
Kinetic resolution - Wikipedia.
Novozym 435 displays very different selectivity compared to lipase from Candida antarctica B adsorbed on other hydrophobic supports | Request PDF - ResearchGate.
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC.
Comparative Study on Lipases Immobilized onto Bentonite and Modified Bentonites and Their Catalytic Properties - Industrial & Engineering Chemistry Research - ACS Figshare.
On-line chiral analysis using the kinetic method - Analyst (RSC Publishing).
Lipase/H2SO4-Cocatalyzed Dynamic Kinetic Resolution of Alcohols in Pickering Emulsion - The University of Osaka Institutional Knowledge Archive : OUKA.
Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis | Journal of Chemical Education - ACS Publications.
Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols - Semantic Scholar.
Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids | Almac.
Kinetic Resolution of Enantiomers - Biocatalysis - Uni Graz.
R-stereopreference analysis of lipase Novozym 435 in kinetic resolution of flurbiprofen.
Practical Considerations in Kinetic Resolution Reactions - STEM - Unipd.
Understanding the Hazards: Why Proper Disposal Matters
An In-Depth Guide to the Proper Disposal of 2-Methylbutyl Acetate for Laboratory Professionals In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount....
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Proper Disposal of 2-Methylbutyl Acetate for Laboratory Professionals
In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-methylbutyl acetate, a common solvent and fragrance ingredient. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for understanding the rationale behind these procedures, ensuring the safety of laboratory personnel and the protection of our environment.
2-Methylbutyl acetate (CAS No: 624-41-9) is a flammable liquid and vapor, categorized as a Flammable Liquid, Hazard Category 3.[1][2][3] Its flashpoint is approximately 35-36°C, meaning it can ignite at temperatures commonly found in a laboratory setting.[1] Vapors may form explosive mixtures with air.[2] Furthermore, repeated exposure may cause skin dryness or cracking.[1][4] These properties necessitate careful handling and a disposal protocol that mitigates fire and exposure risks.
The following protocol outlines the necessary steps for the safe disposal of 2-methylbutyl acetate from the point of generation to its final removal from the laboratory.
Step 1: Immediate Waste Collection at the Point of Generation
The "Why": Minimizing the volume of waste in active work areas is a critical safety measure. Prompt collection reduces the risk of spills and accidental ignition.
Procedure:
Designate a specific, labeled waste container for non-halogenated organic solvents in the immediate vicinity of your work area.
As soon as a process generating 2-methylbutyl acetate waste is complete, transfer the waste into this designated container using a funnel.
Avoid leaving open containers of 2-methylbutyl acetate waste on the benchtop.
Step 2: Proper Waste Container Selection and Labeling
The "Why": The integrity of the waste container is crucial to prevent leaks and spills. Clear, accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.
Container Specifications:
Use a chemically resistant container, such as one made of high-density polyethylene (HDPE) or a safety-coated glass bottle.
Ensure the container has a secure, leak-proof cap.
Labeling Requirements:
Clearly label the container with "Hazardous Waste."
List all constituents of the waste, including "2-Methylbutyl Acetate" and any other solvents or solutes present.
Indicate the approximate percentage of each component.
Include the appropriate hazard pictograms (e.g., the flame symbol for flammability).
Note the date of waste accumulation.
Step 3: Segregation of Waste Streams
The "Why": Mixing incompatible waste streams can lead to dangerous chemical reactions. Segregating waste also facilitates proper and cost-effective disposal by the licensed waste management company. 2-methylbutyl acetate is a non-halogenated organic solvent and should not be mixed with halogenated solvents.
Maintain separate, clearly labeled waste containers for each category of chemical waste generated in your laboratory.
Step 4: Temporary Storage in the Laboratory
The "Why": Centralizing waste in a designated, safe storage area prevents clutter in individual workstations and ensures that all hazardous waste is stored under appropriate conditions pending pickup.
Storage Conditions:
Store the sealed and labeled waste container in a well-ventilated area, such as a designated chemical fume hood or a ventilated cabinet.[2][3][4]
The storage area should be away from heat, sparks, open flames, and other ignition sources.[1][3][4][5]
Ensure secondary containment is in place to capture any potential leaks.
Step 5: Arranging for Professional Disposal
The "Why": The disposal of hazardous waste is strictly regulated. Only licensed and qualified hazardous waste disposal companies have the expertise and permits to transport, treat, and dispose of chemical waste in an environmentally sound manner.
Procedure:
Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.
Provide the EHS department with an accurate inventory of the waste, including the information from the container label.
The EHS department will then coordinate with a licensed hazardous waste disposal vendor for the final removal of the waste from your facility.
The most common method of disposal for flammable organic solvents like 2-methylbutyl acetate is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of 2-methylbutyl acetate.
Caption: Workflow for the safe disposal of 2-methylbutyl acetate.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
Skin Contact: Remove contaminated clothing and rinse the skin with water.[1][2][3]
Eye Contact: Rinse cautiously with water for several minutes.[2]
In all cases of significant exposure or if symptoms persist, seek medical attention.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 2-methylbutyl acetate, fostering a culture of safety and environmental responsibility.
References
Safety data sheet - CPAChem. (2024, January 22). Retrieved from [Link]
Safety Data Sheet - Advanced Biotech. (2026, January 28). Retrieved from [Link]
2-METHYLBUTYL ACETATE - Ventos. (n.d.). Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methylbutyl Acetate
Handling 2-Methylbutyl acetate (CAS No. 624-41-9), a flammable liquid with a characteristic fruity odor, demands a rigorous and informed approach to safety.[1][2] As researchers and drug development professionals, our pr...
Author: BenchChem Technical Support Team. Date: April 2026
Handling 2-Methylbutyl acetate (CAS No. 624-41-9), a flammable liquid with a characteristic fruity odor, demands a rigorous and informed approach to safety.[1][2] As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to embed a culture of safety that is as robust and reliable as our scientific methodologies.
Section 1: Understanding the Hazard Profile
Effective protection begins with a clear understanding of the risks. 2-Methylbutyl acetate is classified as a Category 3 Flammable Liquid, and its vapor can form explosive mixtures with air.[3][4][5][6] Beyond its flammability, the compound poses specific health hazards through irritation and inhalation.[5][7][8] Exposure to high concentrations of vapor can lead to central nervous system effects such as drowsiness, dizziness, and headaches.[1][5][8]
The causality for our PPE choices is directly linked to these properties. We wear specific equipment not merely for compliance, but to create a direct barrier against scientifically-defined risks.
Section 2: Engineering Controls as the First Line of Defense
Before any gloves or goggles are worn, the primary methods for exposure control must be robust engineering and administrative controls. PPE is the final, critical barrier when these primary controls cannot eliminate the risk entirely.
Ventilation: All handling of 2-Methylbutyl acetate should occur in a well-ventilated area.[3][5] For procedures involving heating or potential aerosol generation, a certified chemical fume hood is mandatory to keep vapor concentrations below the established Threshold Limit Values (TLV).[7]
Ignition Source Control: Given its flammability and low flash point, all sources of ignition—sparks, open flames, hot surfaces—must be strictly eliminated from the handling area.[3][4]
Static Discharge Prevention: Use explosion-proof electrical and ventilating equipment.[3][10] Containers and receiving equipment must be grounded and bonded during transfers to prevent the buildup of static electricity, which can ignite vapors.[3][10]
Section 3: A Risk-Based Approach to PPE Selection
The specific tasks you are performing will dictate the level of PPE required. A simple, small-volume transfer at a benchtop requires a different level of protection than cleaning up a large spill.
Eye and Face Protection
Causality: Direct contact with liquid 2-Methylbutyl acetate can cause eye irritation.[5][7]
Standard Operations: For routine handling of small quantities, chemical splash goggles or safety glasses with side-shields are mandatory.[3][7] This is a baseline requirement for any work with this chemical.
High-Risk Operations: When there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[9]
Hand and Body Protection
Causality: Prolonged or repeated skin contact can cause irritation and dermatitis (skin dryness or cracking).[6][8][11] The chemical must be prevented from soaking through clothing.
Hand Protection: Handle with chemical-resistant gloves.[3][7] While specific breakthrough time studies for 2-Methylbutyl acetate are not always available, data for the closely related isoamyl acetate recommends materials such as Polyvinyl Alcohol (PVA) and Nitrile as protective.[8] Always inspect gloves for tears or punctures before use.
Body Protection: A flame-resistant lab coat is essential. For tasks with a higher splash potential, a chemical-resistant apron over the lab coat provides an additional layer of security.[7] Long-sleeved clothing should always be worn.[7] Contaminated clothing must be removed immediately, and the affected skin rinsed with water.[3][9]
Respiratory Protection
Causality: Inhalation of vapors can irritate the respiratory tract and cause central nervous system depression.[7][8]
When is it Required?: Respiratory protection is not typically required for small-scale use in a properly functioning chemical fume hood. However, it becomes essential under the following conditions:
If ventilation is inadequate or engineering controls fail.
During spill cleanup operations.
When airborne concentrations are known to exceed the 50 ppm exposure limit.[1][9]
Type of Respirator: In these situations, an approved air-purifying respirator with an organic vapor (OV) cartridge is necessary.[7] Ensure proper fit-testing and adherence to your institution's respiratory protection program.
// Nodes
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task_type [label="What is the scale and\nnature of the work?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
small_transfer [label="Small-Scale Transfer\n(<100mL) in Fume Hood", fillcolor="#FFFFFF", fontcolor="#202124"];
large_transfer [label="Large-Scale Operation\nor Reaction", fillcolor="#FFFFFF", fontcolor="#202124"];
spill [label="Spill or Emergency\nResponse", fillcolor="#FFFFFF", fontcolor="#202124"];
Caption: Decision workflow for selecting appropriate PPE based on the operational task.
Section 4: Operational Plans for Safe Use and Disposal
Procedural discipline is paramount. The most advanced PPE is ineffective if used improperly.
Step-by-Step Donning and Doffing Sequence
Donning (Putting On):
Put on your flame-resistant lab coat and any additional aprons.
Put on your respirator, if required, and perform a seal check.
Put on safety goggles and face shield.
Wash hands thoroughly and dry them.
Put on gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off): This sequence is designed to prevent cross-contamination.
Remove gloves using a peel-off technique (glove-to-glove, then skin-to-skin) without touching the outside with bare skin.
Remove the lab coat and apron, rolling it away from the body.
Wash hands thoroughly.
Remove face shield and goggles from the back.
Remove respirator, if worn.
Wash hands again thoroughly with soap and water.
Disposal Plan
Chemical Waste: All 2-Methylbutyl acetate and materials used for cleanup (e.g., absorbent pads, sand) must be disposed of as hazardous waste.[9][12] Do not pour down the drain.[8][9] Collect in a suitable, labeled, and closed container for pickup by environmental health and safety personnel.[3]
Contaminated PPE: All single-use PPE, such as gloves and absorbent pads, that has come into contact with 2-Methylbutyl acetate must be considered hazardous waste and disposed of accordingly in the appropriate solid waste stream.[11]
Section 5: Emergency Response
In the event of an exposure, immediate action is critical.
Skin Contact: Immediately take off all contaminated clothing.[3][9] Rinse the affected skin area with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.[5]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Spill Response: Evacuate non-essential personnel. Remove all ignition sources.[3] Wearing the full response PPE outlined above, contain the spill using an inert, non-combustible absorbent material like sand, diatomite, or vermiculite.[4][9] Collect the material using non-sparking tools into a closed container for hazardous waste disposal.[3][8]
By integrating this expert-level understanding of the hazards with disciplined, procedural safety, we can ensure that our innovative work in the laboratory is conducted with the highest standards of protection.
References
Advanced Biotech. (2026, January 28). Safety Data Sheet: 2-Methylbutyl acetate. Retrieved from [Link]
CPAChem. (2024, January 22). Safety data sheet: 2-Methylbutyl Acetate CAS:624-41-9. Retrieved from [Link]
New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Isoamyl Acetate. Retrieved from [Link]
Haz-Map. (n.d.). 2-Methylbutyl acetate - Hazardous Agents. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12209, 2-Methylbutyl Acetate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12209, 2-Methylbutyl Acetate - Section 10: Safety and Hazards. Retrieved from [Link]
Occupational Safety and Health Administration. (2021, January 28). 2-METHYLBUTYL ACETATE (see also N-AMYL ACETATE). Retrieved from [Link]
Escentia. (2025, July 3). Safety Data Sheet: 121230 - Isoamyl acetate. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Isoamyl acetate. Retrieved from [Link]